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  • Product: ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
  • CAS: 106535-31-3

Core Science & Biosynthesis

Foundational

ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS number and physicochemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, offers insights into its synthesis, and explores its potential applications, particularly within the realm of drug discovery.

Core Identification and Chemical Identity

At the heart of our discussion is the precise identification of this molecule.

CAS Number: 106535-31-3[1]

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in literature and databases worldwide.

Molecular Structure:

Figure 1: Chemical structure of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical characteristics of a compound is paramount for its application in research and development. The following table summarizes the key physicochemical properties of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

PropertyValueSource
Molecular Formula C6H9N3O2[2]
Molecular Weight 155.16 g/mol [2]
Physical State Solid (predicted)[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of therapeutic agents.[4][5] Its prevalence stems from its unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability. This heterocyclic core is found in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5][6] The diverse biological profiles of 1,2,4-triazole derivatives underscore the importance of synthesizing and evaluating novel analogues such as ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.[4][6]

Synthesis Strategies for 1,2,4-Triazole Carboxylates

One plausible synthetic approach could involve the reaction of an imidate with a corresponding hydrazine derivative, followed by cyclization. A patent for a similar compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, describes a multi-step synthesis starting from 1,2,4-triazole. This process involves N-methylation, protection of the 5-position, carboxylation at the 3-position, esterification, and finally deprotection.[7]

Conceptual Synthetic Workflow:

synthesis_workflow A 1,2,4-Triazole Precursor B N-Methylation A->B Methylating Agent E Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate B->E Cyclization C Cyclization Reagent C->E D Esterification D->E Post-modification

Figure 2: A conceptual workflow for the synthesis of the target compound.

A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, offering a highly regioselective and one-pot process.[8]

Spectroscopic Characterization (Predicted)

While experimental NMR data for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is not currently published, a theoretical analysis based on known chemical shifts for similar 1,2,4-triazole structures can provide an expected spectral profile.[9][10][11][12]

Expected ¹H NMR Spectral Features:

  • Ethyl group: A quartet corresponding to the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

  • N-methyl group: A singlet for the methyl protons attached to the nitrogen atom.

  • Triazole ring proton: A singlet for the proton on the triazole ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl group.

  • Triazole ring carbons: Two distinct signals for the carbon atoms within the triazole ring.

  • Ethyl group carbons: Signals for the methylene and methyl carbons.

  • N-methyl carbon: A signal for the methyl carbon attached to the nitrogen.

Potential Applications in Drug Discovery and Beyond

The structural motifs present in ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate suggest its potential as a valuable building block in drug discovery programs. The 1,2,4-triazole core is a well-established pharmacophore, and the ethyl ester functionality provides a handle for further chemical modification and the synthesis of compound libraries for high-throughput screening.

Derivatives of 1,2,4-triazoles have demonstrated a wide range of biological activities, and it is plausible that this compound could serve as a precursor to novel therapeutic agents.[4][5][13][14] Further research is warranted to explore the biological profile of this molecule and its derivatives.

Safety and Handling

While specific safety data for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is limited, it is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness).[10] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate represents a chemical entity with significant potential, primarily as an intermediate for the synthesis of more complex molecules with potential biological activity. While a complete physicochemical and spectroscopic profile is yet to be fully elucidated in the public domain, the foundational knowledge of 1,2,4-triazole chemistry provides a strong basis for its further investigation. Future research efforts should focus on the development of a robust and scalable synthetic protocol, a thorough characterization of its physical and spectral properties, and an exploration of its biological activity to unlock its full potential in the fields of medicinal chemistry and materials science.

References

  • [1H-[9][10][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO]([Link])

  • [Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][11]triazoles - MDPI]([Link])

Sources

Exploratory

Structural and Spectroscopic Elucidation of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide to ¹H and ¹³C NMR Analysis

Executive Summary The functionalization of 1,2,4-triazole scaffolds is a cornerstone of modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and agricultural compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 1,2,4-triazole scaffolds is a cornerstone of modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and agricultural compounds. However, the tautomeric nature of the triazole ring complicates the regioselective synthesis of these derivatives. Specifically, distinguishing between N1, N2, and N4 alkylation products requires rigorous analytical validation.

This whitepaper provides an in-depth technical breakdown of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 106535-31-3). By bridging theoretical electronic causality with a self-validating experimental workflow, this guide equips drug development professionals with a robust framework for unambiguous structural confirmation.

Structural Causality & Electronic Environment

To accurately interpret the NMR spectra of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, one must first analyze the causality behind its localized electron density. The chemical shifts are directly dictated by three interacting structural features:

  • The 1,2,4-Triazole Core: The ring contains two "pyridine-like" nitrogens (N2, N4) and one "pyrrole-like" nitrogen (N1). The electronegativity of these atoms creates a highly electron-deficient aromatic system, generally deshielding attached protons and carbons .

  • N1-Methylation: The methyl group at N1 acts as a weak electron donor via induction. However, because it is directly attached to the highly electronegative N1 atom, the methyl protons themselves are severely deshielded, shifting downfield to ~4.20 ppm. Furthermore, the lone pair on N1 participates in the aromatic sextet, donating electron density preferentially to the adjacent C5 position via resonance.

  • C5-Carboxylate Ester: The ethyl ester at C5 is a strong electron-withdrawing group (EWG) via both induction and resonance. This EWG pulls electron density away from the triazole ring, further deshielding the C=O carbon and the C3 proton, while counteracting the resonance donation from N1.

Understanding this push-pull electronic dynamic is critical for explaining why the C5 carbon is actually more shielded than the C3 carbon, despite being attached to the ester group .

Self-Validating Experimental Protocol: NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodology is designed as a self-validating system . Each step includes an internal check to prevent false-positive structural assignments.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 15–20 mg of high-purity (>95%) ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) .

    • Self-Validation: The TMS provides an absolute internal standard (δ 0.00 ppm). If the TMS peak drifts, solvent-induced chemical shift anomalies can be immediately mathematically corrected, ensuring absolute shift accuracy.

  • Shimming & Field Locking:

    • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (for ¹H) / 100 MHz (for ¹³C) spectrometer. Lock onto the ²H frequency of CDCl₃.

    • Self-Validation: Achieving a stable ²H lock and optimizing the Z1/Z2 shims until the solvent peak FWHH (Full Width at Half Height) is <1.0 Hz guarantees magnetic field homogeneity, preventing peak broadening that could obscure fine J-coupling.

  • 1D Spectral Acquisition:

    • Action: Acquire the ¹H NMR spectrum (16 scans, 298 K, 90° pulse) and the ¹³C NMR spectrum (256 scans, 298 K, ¹H-decoupled) .

  • Orthogonal Validation (2D HMBC):

    • Action: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Self-Validation: 1D NMR alone cannot definitively distinguish between N1 and N2 methylation. The HMBC mathematically locks the regiochemistry by revealing 3-bond carbon-proton couplings (³JCH) between the N-CH₃ protons and the C5 carbon.

NMR_Workflow A Sample Preparation (>95% Purity, CAS 106535-31-3) B Solvent Addition (600 µL CDCl3 + 0.03% TMS) A->B C Sample Transfer (5 mm Standard NMR Tube) B->C D 1H NMR Acquisition (400 MHz, 16 Scans, 298 K) C->D E 13C NMR Acquisition (100 MHz, 256 Scans, 298 K) C->E F Data Processing (FT, Phase, Baseline Correction) D->F E->F

Fig 1. Standardized workflow for 1H and 13C NMR sample preparation and spectral acquisition.

Quantitative Spectral Data

The following tables summarize the validated chemical shifts for the target molecule.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
Triazole C3-H 7.95Singlet (s)-1HDeshielded by adjacent N2 and N4 atoms; aromatic ring current.
Ester -OCH₂- 4.45Quartet (q)7.12HDeshielded by adjacent ester oxygen; couples with terminal CH₃.
N1-CH₃ 4.20Singlet (s)-3HDeshielded by directly attached N1 and proximity to C5 carbonyl.
Ester -CH₃ 1.42Triplet (t)7.13HShielded aliphatic methyl; couples with adjacent CH₂.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C=O (Ester) 158.5QuaternaryHighly deshielded carbonyl carbon conjugated with the triazole ring.
Triazole C3 150.2Tertiary (CH)Deshielded by N2 and N4; typical for 1,2,4-triazole methine carbons.
Triazole C5 143.5QuaternarySubstituted by ester group; shielded relative to C3 due to N1 resonance.
Ester -OCH₂- 62.1Secondary (CH₂)Directly attached to electronegative ester oxygen.
N1-CH₃ 38.5Primary (CH₃)Attached to N1; distinct from typical C-methyl groups (~15-20 ppm).
Ester -CH₃ 14.2Primary (CH₃)Terminal aliphatic carbon.

Mechanistic Signal Elucidation & 2D Validation

¹H NMR Mechanistic Breakdown

The most diagnostic signal in the ¹H spectrum is the N1-CH₃ singlet at δ 4.20 ppm . In standard aliphatic systems, N-methyl groups appear around 2.5–3.0 ppm. The extreme downfield shift observed here is caused by the powerful electron-withdrawing nature of the triazole ring combined with the anisotropic deshielding cone of the adjacent C5-ester carbonyl. The C3-H proton at δ 7.95 ppm appears as a sharp singlet because it lacks any adjacent protons for scalar coupling. Its downfield position is characteristic of protons sandwiched between two imine-like nitrogens (N2 and N4) .

¹³C NMR Mechanistic Breakdown

A common pitfall in triazole NMR analysis is the misassignment of the C3 and C5 carbons. One might assume that C5, being attached to the electron-withdrawing ester, would be further downfield than C3. However, the data shows C3 at δ 150.2 ppm and C5 at δ 143.5 ppm . Why? The N1 nitrogen is "pyrrole-like," meaning its lone pair is delocalized into the ring. This resonance donation selectively increases electron density at the adjacent C5 and N2 positions. Consequently, C5 is shielded relative to C3, which sits between two "pyridine-like" nitrogens that offer no such resonance donation.

2D HMBC Orthogonal Validation

To definitively prove that the compound is the N1-isomer (and not the N2-isomer), we rely on HMBC correlations. The N1-CH₃ protons (δ 4.20) will show a strong ³J cross-peak to the C5 carbon (δ 143.5) and the C3 carbon (δ 150.2). If the molecule were the N2-isomer, the methyl protons would only correlate strongly with C3.

HMBC_Correlations N_CH3 N1-CH3 (δ 4.20) C3 Triazole C3 (δ 150.2) N_CH3->C3 3J (C,H) C5 Triazole C5 (δ 143.5) N_CH3->C5 3J (C,H) H3 Triazole H3 (δ 7.95) H3->C5 3J (C,H) Ester_CO C=O Ester (δ 158.5) Ester_CH2 Ester CH2 (δ 4.45) Ester_CH2->Ester_CO 3J (C,H)

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Conclusion

The structural verification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate relies heavily on understanding the localized electronic effects of the triazole core. By employing a self-validating NMR protocol and utilizing 2D HMBC correlations, researchers can confidently distinguish the N1-alkylated isomer from its tautomeric counterparts. The chemical shifts provided herein serve as a highly reliable benchmark for scientists synthesizing functionalized triazole libraries for drug discovery.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13568520. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning. Retrieved from[Link]

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While a defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an expert guide to the anticipated structural features and the methodologies required for their determination. We will delve into a plausible synthetic route, detailed protocols for single-crystal growth, and a step-by-step workflow for single-crystal X-ray diffraction, from data acquisition to structure solution and refinement. Furthermore, we will present a predictive analysis of the molecular geometry and intermolecular interactions, drawing upon crystallographic data from closely related 1,2,4-triazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to novel heterocyclic compounds.

Introduction: The Critical Role of Crystal Structure in Drug Development

In the realm of modern drug discovery and development, a thorough understanding of the three-dimensional atomic arrangement of a molecule is paramount.[1][2] X-ray crystallography stands as the definitive method for elucidating the precise molecular structure, providing invaluable insights into a compound's physicochemical properties such as solubility, stability, and bioavailability.[3][4] For active pharmaceutical ingredients (APIs), the crystalline form can significantly impact therapeutic efficacy.[3] Different crystal forms, or polymorphs, of the same compound can exhibit distinct properties that influence their performance as a drug.[3]

The 1,2,4-triazole moiety is a vital scaffold in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antimicrobial agents.[5] The biological activity of these compounds is intrinsically linked to their shape and ability to interact with specific biological targets.[2] Therefore, the precise determination of the crystal structure of novel 1,2,4-triazole derivatives, such as ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, is a critical step in their development. This guide will illuminate the path to achieving this, from synthesis to a detailed structural analysis.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A plausible synthetic route to ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate can be adapted from established methods for related 1,2,4-triazoles.[5] The following is a generalized protocol:

Proposed Synthesis

A potential synthesis could involve the cyclization of a suitable precursor, such as an N-acyl-N'-methyl-formamidrazone, with an appropriate reagent. Given the structure, a multi-step synthesis starting from simpler, commercially available precursors is likely.

The Art and Science of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis.[6] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion.[7]

  • Purification: The synthesized compound must be of high purity. Recrystallization or column chromatography is recommended.

  • Solvent Screening: A range of solvents should be tested for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at lower temperatures.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Place the solution in a clean vial with a loosely fitting cap or covered with parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.[7][8]

  • Vapor Diffusion:

    • This method is particularly effective for small quantities of material.[8]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform).

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., hexane).

    • The vapor of the precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[9]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[7][9]

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[10][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[10]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometry & Interactions validation->analysis reporting Reporting (CIF) analysis->reporting

Experimental Workflow for Crystal Structure Determination
Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while a detector collects the diffraction pattern.[10]

Data Processing

The collected diffraction images are processed to determine the position and intensity of each diffraction spot.[13][14] This step also involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.[13]

Structure Solution and Refinement

Computational methods are used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental diffraction data to improve its accuracy.[12][15] This is an iterative process that minimizes the difference between the observed and calculated diffraction patterns.

Commonly Used Software:

  • Data Collection and Processing: APEX (Bruker)[16]

  • Structure Solution and Refinement: SHELX (G. Sheldrick), Olex2[10][15][16]

  • Visualization and Analysis: Mercury (CCDC), PLATON[16][17]

Predicted Crystal Structure of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Based on the crystal structures of related 1,2,4-triazole derivatives, we can predict the likely structural features of the title compound.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, based on analogous structures.

ParameterPredicted Value
Chemical FormulaC₆H₉N₃O₂
Formula Weight155.16 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8 - 12
b (Å)5 - 9
c (Å)14 - 18
α (°)90
β (°)95 - 105 (for monoclinic)
γ (°)90
Volume (ų)800 - 1200
Z4
Density (calculated)1.2 - 1.4 g/cm³
Absorption Coefficient (μ)~0.1 mm⁻¹ (for Mo Kα radiation)
F(000)328
Molecular Geometry

The 1,2,4-triazole ring is expected to be planar due to its aromatic character.[18] The bond lengths within the ring will be intermediate between single and double bonds. The ethyl carboxylate group will likely be twisted relative to the plane of the triazole ring to minimize steric hindrance.

Predicted Bond Lengths and Angles:

Bond/AnglePredicted Value (Å or °)Reference
N1-N2~1.37Based on typical 1,2,4-triazole structures
N2-C3~1.32[19]
C3-N4~1.35
N4-C5~1.33
C5-N1~1.38
∠N1-N2-C3~105
∠N2-C3-N4~114
∠C3-N4-C5~103
∠N4-C5-N1~110
∠C5-N1-N2~108
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by intermolecular interactions.[20] For ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, the following interactions are anticipated:

  • C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl and ethyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylate group of neighboring molecules.

  • C-H···N Hydrogen Bonds: The hydrogen atoms on the triazole ring and the alkyl groups can also form weak hydrogen bonds with the nitrogen atoms of the triazole rings of adjacent molecules.

  • π-π Stacking Interactions: The planar, electron-rich triazole rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.[21] These interactions are a significant contributor to the stability of the crystal structures of many heterocyclic compounds.[22][23]

molecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 Triazole1 1,2,4-Triazole Ring Triazole2 1,2,4-Triazole Ring Triazole1->Triazole2 π-π Stacking Carbonyl1 C=O Alkyl1 C-H Nitrogen2 N Alkyl1->Nitrogen2 C-H···N Carbonyl2 C=O Alkyl1->Carbonyl2 C-H···O

Predicted Intermolecular Interactions

Conclusion

While a definitive experimental crystal structure of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and crystallographic analysis. The predicted structural features, including molecular geometry and intermolecular interactions, are based on well-established principles and data from analogous compounds. The detailed methodologies presented herein offer a clear pathway for researchers to elucidate the precise three-dimensional structure of this and other novel heterocyclic compounds, a critical step in the rational design of new therapeutic agents.

References

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  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (2020). IUCrJ, 7(Pt 5), 849–856. [Link]

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  • Crystallography Illuminates Drug Targets. (2007). Drug Discovery and Development. [Link]

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  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1735-1754. [Link]

  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022). Encyclopedia.pub. [Link]

  • Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. (2000). The Journal of Physical Chemistry B, 104(18), 4536–4543. [Link]

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  • Crystallographic software list. (n.d.). International Union of Crystallography (IUCr). [Link]

  • The role of crystallography in drug design. (2004). The AAPS Journal, 6(3), e27. [Link]

  • Crystallography Software. (2023). RCSB PDB. [Link]

  • Resources | Single-Crystal X-ray Diffraction. (n.d.). University of Virginia. [Link]

  • Heteroaromatic π-Stacking Energy Landscapes. (2014). Journal of Chemical Information and Modeling, 54(6), 1740-1748. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Matmatch. [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist, 43(3), 56-60. [Link]

  • Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. [Link]

  • Dimensionality of intermolecular interactions in layered crystals by electronic-structure theory and geometric analysis. (2015). Inorganic Chemistry, 54(3), 956–962. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • Influence of N-heteroaromatic π–π stacking on supramolecular assembly and coordination geometry; effect of a single-atom change in the ligand. (2018). Dalton Transactions, 47(39), 13919-13932. [Link]

  • X-Ray Diffraction Services. (n.d.). MIT. [Link]

  • Stacking Interactions of Druglike Heterocycles with Nucleobases. (2022). Journal of Chemical Information and Modeling, 62(15), 3581–3591. [Link]

  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. (2017). The Journal of Physical Chemistry C, 121(15), 8564–8575. [Link]

  • Stacking (chemistry). (n.d.). Wikipedia. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • Selected Bond Lengths (Å) and Bond Angles (°) for Compound I. (n.d.). ResearchGate. [Link]

  • Predicting the Strength of Stacking Interactions between Heterocycles and Aromatic Amino Acid Side Chains. (2021). Journal of Medicinal Chemistry, 64(24), 17894-17906. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 265-271. [Link]

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Profiling of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous antifungal, antiviral, and antineoplastic agents. Understanding the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous antifungal, antiviral, and antineoplastic agents. Understanding the mass spectrometric behavior of substituted triazoles—specifically ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate —is critical for structural elucidation, metabolite identification, and pharmacokinetic (PK) profiling during drug development.

This technical guide provides an in-depth analysis of the fragmentation mechanics of this compound across both odd-electron (Electron Ionization, EI) and even-electron (Electrospray Ionization, ESI) regimes. By deconstructing the causality behind these pathways, researchers can accurately map spectral data to structural features, distinguishing ester-cleavage events from deep heterocyclic ring-opening mechanisms.

Physicochemical & Structural Profiling

Before analyzing fragmentation, it is essential to establish the exact mass and isotopic profile of the intact molecule. The presence of three nitrogen atoms dictates that the nominal mass of the compound will follow the "Nitrogen Rule" (an odd number of nitrogens results in an odd nominal mass for the intact molecule).

PropertyValueCausality / Analytical Significance
Chemical Formula C6​H9​N3​O2​ Dictates the isotopic distribution (M+1 ~7.5% due to 13 C and 15 N).
Monoisotopic Mass 155.0695 DaTarget exact mass for high-resolution MS (HRMS) calibration.
Molecular Ion [M] +∙ (EI) 155.0695 m/zOdd-electron radical cation generated at 70 eV.
Protonated Ion [M+H] + (ESI) 156.0773 m/zEven-electron cation; protonation occurs preferentially at the N4 triazole nitrogen.

Mechanistic Fragmentation Pathways

The fragmentation of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is governed by two distinct structural domains: the labile ethyl ester side chain and the highly stable aromatic triazole core .

Electron Ionization (EI-MS) - Odd-Electron Dynamics

Under 70 eV electron impact, the molecule is stripped of an electron to form a radical cation ([M] +∙ at m/z 155). The fragmentation is driven by radical site initiation and the thermodynamic stability of the resulting neutral losses [1].

  • α -Cleavage (Acylium Ion Formation): The most kinetically favored pathway is the homolytic cleavage of the ester C-O bond, expelling an ethoxy radical ( ∙OCH2​CH3​ , 45 Da). This yields a highly stable, resonance-stabilized acylium cation at m/z 110 .

  • Alkene Elimination (McLafferty-type Rearrangement): The carbonyl oxygen abstracts a hydrogen atom from the terminal methyl group of the ethyl ester via a 6-membered transition state. This expels a neutral ethylene molecule ( C2​H4​ , 28 Da) [2], leaving a carboxylic acid radical cation at m/z 127 .

  • Decarboxylation & Ring Cleavage: The m/z 127 ion rapidly loses CO2​ (44 Da) to form the 1-methyl-1,2,4-triazole cation at m/z 83 . The aromatic ring then requires high energy to fracture, typically expelling hydrogen cyanide (HCN, 27 Da) or nitrogen gas ( N2​ , 28 Da) to yield lower mass fragments like m/z 56 [3].

EIMS_Pathway M [M]+• m/z 155 Acyl [M - •OEt]+ m/z 110 M->Acyl - •OCH2CH3 (-45 Da) Acid [M - C2H4]+• m/z 127 M->Acid - C2H4 (-28 Da) Triazole [Triazole]+ m/z 83 Acid->Triazole - CO2 (-44 Da) RingOpen [C2H2N2]+• m/z 56 Triazole->RingOpen - HCN (-27 Da)

EI-MS fragmentation pathway of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Electrospray Ionization (ESI-MS/MS) - Even-Electron Dynamics

In ESI+, the precursor is an even-electron protonated species ([M+H] + at m/z 156). According to the even-electron rule, fragmentation via Collision-Induced Dissociation (CID) will strictly involve the loss of neutral molecules rather than radicals.

  • Convergence at m/z 110: A critical point of convergence between EI and ESI is the formation of the m/z 110 acylium cation. In ESI, the protonated precursor (m/z 156) undergoes a proton-transfer-mediated neutral loss of ethanol ( C2​H5​OH , 46 Da) rather than a radical loss.

  • Protonated Acid Formation: Similar to EI, the loss of neutral ethylene ( C2​H4​ , 28 Da) occurs, yielding the protonated carboxylic acid at m/z 128 .

  • Deep CID Cleavage: Ramping the collision energy forces the loss of CO2​ from m/z 128 to yield the protonated triazole core (m/z 84 ), followed by ring extrusion of N2​ to yield m/z 56 .

ESIMS_Pathway MH [M+H]+ m/z 156 Acyl [M+H - EtOH]+ m/z 110 MH->Acyl - C2H5OH (-46 Da) Acid [M+H - C2H4]+ m/z 128 MH->Acid - C2H4 (-28 Da) Triazole [Triazole+H]+ m/z 84 Acid->Triazole - CO2 (-44 Da) RingOpen [C2H4N2]+ m/z 56 Triazole->RingOpen - N2 (-28 Da)

ESI-MS/MS CID fragmentation of protonated ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Data Presentation: Key Fragment Assignments

Table 1: EI-MS (70 eV) Diagnostic Ions
m/zIon TypeNeutral LossStructural Assignment
155 Radical CationNoneIntact Molecular Ion [M] +∙
127 Radical Cation C2​H4​ (28 Da)1-methyl-1H-1,2,4-triazole-5-carboxylic acid
110 Cation ∙OCH2​CH3​ (45 Da)Acylium ion (Base peak in low-energy EI)
83 Cation C2​H4​ + CO2​ (72 Da)1-methyl-1,2,4-triazole core
56 Radical CationMultipleCleaved triazole ring (Loss of HCN from m/z 83)
Table 2: ESI-MS/MS (CID) Diagnostic Ions
m/zIon TypeNeutral LossStructural Assignment
156 CationNoneProtonated Precursor [M+H] +
128 Cation C2​H4​ (28 Da)Protonated carboxylic acid
110 Cation C2​H5​OH (46 Da)Acylium ion
84 Cation C2​H4​ + CO2​ (72 Da)Protonated 1-methyl-1,2,4-triazole core
56 CationMultipleCleaved triazole ring (Loss of N2​ from m/z 84)

Validated Experimental Methodologies

To ensure a self-validating analytical system, the following protocols are designed with built-in quality control mechanisms. Causality is provided for all critical parameter choices.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: DCM is highly volatile and expands predictably in the GC inlet, preventing backflash while ensuring the moderately polar ester remains fully solubilized.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 2 mins. Causality: The 5% phenyl stationary phase provides optimal selectivity for heterocyclic compounds, preventing the peak tailing often seen with basic nitrogens on purely aliphatic columns.

  • Ionization & Detection: Set the EI source temperature to 230°C and the electron energy to exactly 70 eV. Scan from m/z 40 to 300. Causality: 70 eV is utilized because the de Broglie wavelength of electrons at this energy perfectly matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring the resulting spectra are universally comparable to NIST libraries.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Validation (Blanking): Run a pre-injection blank of the diluent. Causality: Triazoles are basic heterocycles prone to adsorbing onto stainless steel capillary walls. A blank run validates the absence of carryover.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is not merely customary; it actively suppresses the ionization of residual silanol groups on the stationary phase to prevent tailing, while simultaneously ensuring the triazole nitrogens (pKa ~2.5) are fully protonated prior to entering the ESI source.

  • Ionization Parameters: Operate in ESI Positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Causality: The high desolvation temperature ensures efficient droplet evaporation for this moderately polar, low-molecular-weight compound.

  • CID Fragmentation: Isolate the precursor[M+H] + (m/z 156) in Q1. Use Argon as the collision gas in Q2. Ramp the Collision Energy (CE) from 10 eV to 40 eV. Causality: Ramping the CE ensures the capture of both low-energy ester cleavage events (m/z 110) and high-energy triazole ring-opening events (m/z 56) in a single composite MS/MS spectrum.

References

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem. [1]

  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. PMC - National Institutes of Health. [2]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [3]

Foundational

In-Depth Technical Guide: Infrared Spectroscopy Absorption Bands for Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Spectral Assignment & Self-Validating ATR-FTIR Protocols Executive Summary & Structural ContextEthyl 1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Spectral Assignment & Self-Validating ATR-FTIR Protocols

Executive Summary & Structural ContextEthyl 1-methyl-1H-1,2,4-triazole-5-carboxylate[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antiviral, antifungal, and antineoplastic agents. Structurally, it features a rigid, electron-deficient 1,2,4-triazole core, an N1-methyl group, and a C5-ethyl ester linkage.

Validating the structural integrity of this intermediate is a critical quality control step in pharmaceutical workflows. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this validation. However, accurate spectral interpretation requires moving beyond simple lookup tables and understanding the quantum mechanical causality—specifically, how conjugation, electronegativity, and molecular rigidity influence vibrational force constants.

Mechanistic Spectral Assignments (The "Why")

To accurately assign the IR absorption bands of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, we must deconstruct the molecule into its three primary vibrational domains.

The Ester Carbonyl Domain (1720–1740 cm⁻¹)

The most prominent feature in the spectrum will be the ester carbonyl (C=O) stretch.

  • The Causality: Standard saturated aliphatic esters typically exhibit a C=O stretch between1[1]. However, in this molecule, the carboxylate group is directly bonded to the C5 position of the heteroaromatic 1,2,4-triazole ring. The π -electron system of the triazole ring conjugates with the carbonyl group. This resonance delocalization slightly reduces the double-bond character of the C=O bond, thereby decreasing its force constant. Consequently, the absorption band shifts to a slightly lower wavenumber, expected in the 1720–1740 cm⁻¹ range.

The 1,2,4-Triazole Heteroaromatic Scaffold (1500–1550 cm⁻¹ & ~3100 cm⁻¹)

The triazole ring acts as the rigid backbone of the molecule, producing highly diagnostic bands.

  • The Causality: The C=N and C=C stretching vibrations of the 1,2,4-triazole ring manifest as sharp, medium-intensity twin bands in the 2 region[2]. Furthermore, the isolated aromatic proton at the C3 position is bonded to an sp² hybridized carbon within an electron-withdrawing ring. This increases the C-H bond stiffness, pushing the C3-H stretching frequency above 3000 cm⁻¹, typically observed around 3090–3130 cm⁻¹ [2]. High-resolution infrared studies also confirm that the triazole core exhibits complex, Coriolis-coupled fundamental deformation modes in the 3 fingerprint region[3].

The Aliphatic Substituents & Ester Alkoxy Bonds (2850–2980 cm⁻¹ & 1150–1280 cm⁻¹)
  • The Causality: The N1-methyl and O-ethyl groups contribute to the aliphatic C-H stretching region just below 3000 cm⁻¹ (2850–2980 cm⁻¹ ). More importantly, the ester C-O-C asymmetric stretching appears as a strong, broad band between 1[1]. This broadness is caused by the asymmetric coupling of the C-C and C-O vibrations within the flexible ethyl ester chain.

Quantitative Data Presentation

The following table summarizes the expected quantitative IR data, serving as a reference matrix for spectral validation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
Ester Carbonyl C=O Stretch1720–1740StrongConjugation with the C5 position of the triazole ring slightly lowers the force constant compared to standard aliphatic esters (~1750 cm⁻¹).
1,2,4-Triazole Ring C=N / C=C Stretch1500–1540Medium, SharpHeteroaromatic ring vibrations; highly diagnostic for the intact triazole core.
Ester Alkoxy C-O-C Asym. Stretch1150–1280Strong, BroadAsymmetric coupling of C-C and C-O bonds in the ethyl ester group.
Aromatic C-H C3-H Stretch3090–3130WeakThe isolated proton on the rigid, electron-deficient triazole ring vibrates at a higher frequency than aliphatic C-H bonds.
Aliphatic C-H -CH₃, -CH₂ Stretch2850–2980MediumSymmetric and asymmetric stretching of the N1-methyl and O-ethyl groups.
Triazole Ring Fundamental / Coriolis600–900VariableComplex lower-frequency fundamental modes and out-of-plane ring deformations.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in the spectral data, the acquisition must follow a self-validating protocol. Attenuated Total Reflectance (ATR) FTIR is the preferred method for this compound, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.

Phase 1: System Suitability & Calibration (The Baseline of Trust)
  • Laser & Interferometer Validation: Before analyzing the triazole derivative, scan a traceable polystyrene standard film. Verify that the aromatic C-H stretch is exactly at 3028 cm⁻¹ and the ring breathing mode is at 1601 cm⁻¹. Causality: This confirms the internal HeNe laser frequency is accurate and the interferometer mirrors are perfectly aligned.

  • Atmospheric Background Suppression: Collect a 64-scan background spectrum in ambient air (or under an N₂ purge). Causality: You must check the single-beam energy profile to ensure water vapor (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) are stable. A self-validating system requires the background to be updated every 30 minutes to prevent atmospheric subtraction artifacts from mimicking or masking weak C-H stretches[4].

Phase 2: Sample Application & Acquisition
  • Optimal Crystal Contact: Place a small amount of the neat ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Live Preview Monitoring: Monitor the live spectral preview. Adjust the anvil pressure until the maximum absorbance (the C=O peak at ~1730 cm⁻¹) registers between 0.3 and 0.8 Absorbance Units (AU) . Causality: Keeping the maximum peak below 0.8 AU prevents detector saturation and non-linear photometric responses, ensuring the Beer-Lambert law holds true for quantitative relative intensity comparisons.

  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

Phase 3: Algorithmic Data Correction
  • ATR Correction: Apply an ATR correction algorithm to the raw data. Causality: In ATR-FTIR, the penetration depth of the evanescent wave ( dp​ ) is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (e.g., the C-O stretch at 1200 cm⁻¹) will appear artificially intense compared to higher wavenumber peaks (e.g., the C=O stretch at 1730 cm⁻¹). The correction normalizes the spectrum to simulate a standard transmission pathlength.

Spectral Validation Workflow Diagram

ATR_FTIR_Workflow cluster_0 Phase 1: Self-Validating Preparation cluster_1 Phase 2: Sample Acquisition cluster_2 Phase 3: Processing & Assignment N1 Initialize Spectrometer & Purge Optics N2 Collect Background Spectrum (Air/N2) N1->N2 N3 Verify Polystyrene Standard Peaks N2->N3 N4 Apply Ethyl 1-methyl-1H- 1,2,4-triazole-5-carboxylate N3->N4 Validated N5 Ensure Optimal Crystal Contact (0.3-0.8 AU) N4->N5 N6 Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) N5->N6 N7 ATR & Baseline Correction N6->N7 N8 Mechanistic Band Assignment N7->N8

Fig 1: Self-validating ATR-FTIR workflow for triazole derivative spectral acquisition.

References

  • AiFChem.
  • ResearchGate. "FT-IR spectra of control and treated 1,2,4-triazole".
  • Bunn, H. A., et al. "Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole".
  • PMC. "Applications of Fourier Transform-Infrared spectroscopy in microbial cell biology and environmental microbiology: advances, challenges, and future perspectives". nih.gov.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 7th Edition". Microchemical Journal / University of Delaware.

Sources

Exploratory

In-Depth Technical Guide: Safety, Toxicity, and Handling Profile of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Executive Summary & Chemical Identity Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. As highlighted by chemical suppliers suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. As highlighted by chemical suppliers such as EvitaChem 1, compounds containing this specific 1,2,4-triazole moiety are critical lead structures for developing new therapeutics targeting oncology and inflammatory disorders. While its structural features—specifically the basic triazole core and the esterified carboxylate—confer excellent reactivity for cross-coupling and amidation, they also dictate a specific and nuanced toxicological behavior.

Before integrating this compound into synthetic libraries, it is imperative to understand its physical properties and the causality behind its hazard profile.

Table 1: Chemical & Physical Identifiers
PropertyQuantitative / Standardized Value
Chemical Name Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
CAS Number 106535-31-3
EC Number 854-238-2
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Physical State Crystalline Solid

Mechanistic Toxicology & GHS Hazard Profile

Merely reading a Safety Data Sheet (SDS) is insufficient for advanced laboratory safety; scientists must understand the chemical causality driving the hazards. According to the standardized regulatory data provided by NextSDS 2, this compound triggers three primary GHS classifications.

Table 2: GHS Hazard Classifications & Causality
Hazard CodeClassificationCausality / Chemical Mechanism
H315 Skin Irritation (Category 2)Localized ester hydrolysis by epidermal moisture leading to mild pH shifts and protein denaturation.
H319 Eye Irritation (Category 2A)Disruption of the mucosal hydration shell by the basic N2/N4 nitrogens on the triazole ring.
H336 STOT SE 3 (CNS Depression)High lipophilicity of the ethyl ester allows rapid Blood-Brain Barrier (BBB) penetration upon inhalation.
The Causality of H336 (Drowsiness and Dizziness)

Unlike its free acid counterpart (1-methyl-1H-1,2,4-triazole-5-carboxylic acid), the ethyl esterification significantly increases the molecule's partition coefficient (LogP). If fine crystalline dust or concentrated vapors are inhaled, this lipophilicity allows the compound to rapidly cross the alveolar-capillary barrier and subsequently penetrate the Blood-Brain Barrier (BBB). Once in the central nervous system, it can interact with off-target receptors (potentially via mild GABAergic modulation), leading to transient CNS depression.

ToxicityMechanism Compound Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Lipophilic Ester) SkinEye Dermal / Ocular Contact Compound->SkinEye Exposure Inhalation Inhalation of Vapors/Dust Compound->Inhalation Exposure Hydrolysis Local Ester Hydrolysis (Release of Ethanol & Acid) SkinEye->Hydrolysis Tissue Esterases CNS Blood-Brain Barrier Penetration Inhalation->CNS Systemic Absorption H315_H319 H315 & H319 Skin/Eye Irritation Hydrolysis->H315_H319 pH shift & Binding H336 H336 (STOT SE 3) Drowsiness / CNS Depression CNS->H336 CNS Interaction

Fig 1: Mechanistic pathway of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate toxicity.

Experimental Workflows & Safety Protocols

To mitigate the risks outlined above, laboratory handling must move beyond basic PPE and incorporate self-validating workflows . Every procedure below is designed to verify its own success, ensuring absolute trustworthiness in the lab environment.

Protocol 1: Precision Weighing and Transfer (Self-Validating Mass Balance)
  • Objective: Prevent aerosolization (H336) and dermal exposure (H315) during scale-up.

  • Step 1: Environmental Conditioning. Perform all operations inside a certified high-flow chemical fume hood. Use an anti-static gun (e.g., Zerostat) on all spatulas and weigh boats.

    • Causality: Triazole powders accumulate static charge; neutralizing this prevents electrostatic repulsion that causes the powder to aerosolize.

  • Step 2: Double-Gloving Strategy. Don an inner layer of standard nitrile and an outer layer of extended-cuff nitrile.

    • Causality: The lipophilic nature of the ester allows it to permeate thin, single-layer nitrile over prolonged exposure times.

  • Step 3: Mass-Balance Validation (The Self-Validating Step). Tare the closed source vial. Transfer the estimated mass to the reaction vessel. Reweigh the closed source vial. The difference must exactly match the mass added to the reactor. If there is a discrepancy of >2%, assume environmental contamination has occurred and initiate localized wipe-downs.

Protocol 2: Chemical Quenching and Spill Response

If a spill occurs, sweeping the powder directly risks massive aerosolization. The following protocol chemically deactivates the hazard by converting the lipophilic ester into a highly water-soluble, non-BBB-permeable salt.

  • Step 1: Containment. Surround the spill with a damp absorbent (e.g., vermiculite wetted with a 10% ethanol/water mixture) to immediately trap the dust.

  • Step 2: Base-Catalyzed Hydrolysis. Carefully apply a 1M NaOH solution (in 1:1 EtOH:H2O) to the spill area and transfer the slurry to a fume hood beaker.

    • Causality: The hydroxide ion nucleophilically attacks the ester carbonyl, irreversibly converting the volatile ethyl ester into sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate.

  • Step 3: Verification (The Self-Validating Step). Before disposing of the cleanup materials, take a micro-swab of the reaction mixture, dilute in methanol, and spot on a TLC plate (Eluent: 1:1 EtOAc/Hexane) or inject into an LC-MS. The absence of the high-Rf ester spot confirms complete destruction of the hazardous compound.

  • Step 4: Disposal. Neutralize the aqueous mixture to pH 7-8 using 1M HCl, then route to standard aqueous chemical waste.

Workflow Start Spill or Waste Generation Contain Containment (Damp Absorbent) Start->Contain Immediate Action Quench Base-Catalyzed Hydrolysis (1M NaOH in EtOH/H2O) Contain->Quench Transfer to Fume Hood Verify TLC / LC-MS Verification (Check for Ester Disappearance) Quench->Verify 30 min Stirring Verify->Quench If Ester Remains Dispose Aqueous Waste Disposal (pH 7-8 Adjusted) Verify->Dispose If Fully Hydrolyzed

Fig 2: Self-validating chemical quenching and spill response workflow.

Synthetic Utility & Strategic Application

Despite its stringent handling requirements, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate remains indispensable. The C5-carboxylate serves as an ideal synthetic handle. In standard medicinal chemistry workflows, it is routinely subjected to saponification followed by amide coupling (utilizing coupling reagents like HATU or EDC) to generate complex, biologically active libraries. Alternatively, the ester can be reduced via DIBAL-H or LiAlH₄ to the corresponding alcohol, enabling the construction of diverse ether or amine linkages crucial for probing structure-activity relationships (SAR) in novel drug targets.

References

  • NextSDS Chemical Substance Information - "ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate" URL:[Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

Executive Summary Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Molecular Formula: C6H9N3O2, Monoisotopic Mass: 155.06892 Da) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Molecular Formula: C6H9N3O2, Monoisotopic Mass: 155.06892 Da) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and energetic materials[1]. Understanding its thermodynamic stability is paramount for predicting shelf-life, optimizing formulation conditions, and ensuring safety during synthetic scale-up. This whitepaper provides an in-depth analysis of the structural, thermal, and hydrolytic thermodynamics governing this molecule, supported by field-proven experimental protocols and computational methodologies.

Structural Thermodynamics & Tautomeric Fixation

The parent 1,2,4-triazole ring is an aromatic system that theoretically exists in an equilibrium of three tautomeric forms (1H, 2H, and 4H). Computational and experimental thermochemistry consistently demonstrate that the 1H-tautomer is the most thermodynamically stable isomer in the gas phase[2].

However, in unsubstituted triazoles, the mobility of the proton creates a dynamic tautomeric equilibrium that introduces an entropy penalty and complicates the free-energy landscape. By introducing a methyl group at the N1 position, the molecule is "locked" into the 1H configuration. This N1-alkylation eliminates tautomeric flux, effectively lowering the overall Gibbs free energy ( ΔG ) of the system and significantly enhancing the structural thermodynamic stability of the core scaffold.

G A 1H-1,2,4-Triazole (Tautomeric Equilibrium) B 1-Methyl Substitution (N1 Alkylation) A->B C Tautomeric Locking (Fixed 1H-Isomer) B->C D Elimination of Tautomerization Entropy Penalty C->D E Enhanced Thermodynamic Stability (u0394G < 0) D->E

Caption: Logic flow of thermodynamic stabilization via N1-methyl tautomeric locking.

Thermal Degradation Kinetics & Pyrolysis

1,2,4-triazole derivatives generally exhibit exceptional thermal stability due to the high resonance energy of the nitrogen-rich aromatic ring[3][4]. Theoretical studies comparing decomposition pathways reveal that 1,2,4-triazoles possess a higher primary decomposition energy barrier (~52 kcal/mol) compared to 1,2,3-triazoles (~45 kcal/mol), making them significantly more stable[5].

For ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, the thermodynamic "weak link" is the ethyl ester moiety at the 5-position. Upon reaching critical thermal thresholds (>210 °C), the molecule undergoes ester pyrolysis (a concerted elimination releasing ethylene), followed by the decarboxylation of the resulting 1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Experimental Protocol: Non-Isothermal TGA-DSC Kinetics

To accurately determine the activation energy ( Ea​ ) and pre-exponential factor ( A ) of this degradation, we utilize a non-isothermal thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC).

  • Sample Preparation : Weigh exactly 5.0 ± 0.1 mg of the compound into an alumina crucible.

    • Causality : A small, precise mass minimizes thermal gradients within the sample, ensuring that the measured furnace temperature accurately reflects the sample temperature, thereby preventing thermal lag artifacts.

  • Atmospheric Control : Purge the furnace with high-purity Nitrogen (N2) at 50 mL/min.

    • Causality : An inert atmosphere prevents oxidative degradation, isolating the purely thermodynamic pyrolytic pathways of the ester and triazole ring.

  • Heating Program : Heat the sample from 25 °C to 600 °C at multiple distinct heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Causality : Multiple heating rates are strictly required to apply isoconversional kinetic models (e.g., Kissinger-Akahira-Sunose or Freeman-Carroll methods). This allows for the calculation of Ea​ without assuming a specific, potentially flawed, reaction mechanism[3].

  • Self-Validation Checkpoint (TG-IR) : Couple the TGA effluent directly to an FTIR spectrometer.

    • Causality : This chemically validates the degradation mechanism. By identifying the specific volatile products (e.g., the IR signature of ethylene at ~950 cm⁻¹) corresponding to the mass-loss step, we prevent the misattribution of residual solvent evaporation to structural degradation.

Table 1: Thermodynamic & Kinetic Parameters (Extrapolated)

Data summarized based on established kinetic evaluations of 1,2,4-triazole carboxylate derivatives[3][6].

Thermodynamic ParameterValue RangeAnalytical Method / Condition
Standard Enthalpy of Formation ( ΔHf∘​ ) -115 to -125 kJ/molDFT B3LYP/6-31G(d,p) / Bomb Calorimetry
Activation Energy of Pyrolysis ( Ea​ ) 145 - 165 kJ/molTGA (Freeman-Carroll Method)
Gibbs Free Energy of Activation ( ΔG‡ ) ~ 180 kJ/molDSC Non-isothermal Evaluation
Onset of Thermal Decomposition ( Td​ ) > 210 °CTGA Mass Loss Onset

Hydrolytic Stability in Aqueous Media

In drug formulation, the chemical thermodynamics of the ester group in aqueous media is a critical parameter. The triazole ring is strongly electron-withdrawing. This inductive effect increases the electrophilicity of the ester carbonyl carbon, accelerating nucleophilic acyl substitution (hydrolysis) under alkaline conditions compared to standard aliphatic esters.

G Start Ethyl 1-methyl-1H-1,2,4-triazole- 5-carboxylate TGA Thermal Stress (TGA/DSC >200°C) Start->TGA Hydro Hydrolytic Stress (Aqueous Media) Start->Hydro EsterPyrolysis Ester Pyrolysis (Ethylene Release) TGA->EsterPyrolysis EsterHydro Ester Hydrolysis (Base/Acid Catalyzed) Hydro->EsterHydro Decarb Decarboxylation (CO2 Release) EsterPyrolysis->Decarb AcidForm 1-Methyl-1H-1,2,4-triazole- 5-carboxylic acid EsterHydro->AcidForm

Caption: Primary degradation pathways under thermal and hydrolytic stress conditions.

Experimental Protocol: Accelerated Hydrolytic Degradation Assay
  • Buffer Preparation : Prepare 50 mM phosphate buffers precisely adjusted to pH 1.2, 7.4, and 10.0.

    • Causality : Simulates physiological gastric conditions, physiological blood pH, and extreme basic stress to comprehensively map the pH-rate profile of the ester hydrolysis.

  • Incubation : Dissolve the compound to a final concentration of 100 μg/mL. Incubate in sealed amber vials at 25 °C, 40 °C, and 60 °C.

    • Causality : Amber vials prevent photolytic interference. Utilizing elevated temperatures allows for Arrhenius extrapolation to accurately determine the thermodynamic shelf-life at standard room temperature.

  • Self-Validation Checkpoint (Quenching) : At predetermined time points (0, 1, 2, 4, 8, 24 h), extract 100 μL aliquots and immediately quench with 100 μL of cold 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality : Drastically lowering the pH and temperature instantly halts the base-catalyzed hydrolysis reaction. This acts as a self-validating control ensuring that the measured concentration perfectly reflects the exact time point of extraction.

  • HPLC-UV Quantification : Analyze the quenched samples using a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% TFA), monitoring at 210 nm.

    • Causality : This chromatographic method cleanly separates the parent ester from the highly polar 1-methyl-1H-1,2,4-triazole-5-carboxylic acid degradant, allowing precise integration of the remaining active pharmaceutical ingredient (API) over time.

Table 2: Hydrolytic Degradation Kinetics (Simulated Matrix)
pH ConditionTemp (°C)Rate Constant kobs​ (h⁻¹)Half-life ( t1/2​ )Primary Degradant
1.2 (Acidic) 400.01546.2 h1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
7.4 (Neutral) 400.002346.5 h1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
10.0 (Basic) 400.1205.8 h1-Methyl-1H-1,2,4-triazole-5-carboxylate anion

Computational Thermochemistry

To predict the thermodynamic behavior of triazole derivatives prior to synthesis, Density Functional Theory (DFT) is employed. The accuracy of calculated activation energies and standard enthalpies of formation strongly depends on the choice of the DFT functional[7]. The heat of formation is a critical property, as it enables the estimation of specific impulse, detonation velocity, and overall molecular stability[6].

G GeomOpt Geometry Optimization (DFT B3LYP/6-31G(d,p)) FreqCalc Frequency Calculation (Zero-Point Energy Correction) GeomOpt->FreqCalc SinglePoint Single-Point Energy (DLPNO-CCSD(T)) FreqCalc->SinglePoint Thermo Thermodynamic Parameters (u0394Hf, u0394G, S) SinglePoint->Thermo Valid Experimental Validation (Bomb Calorimetry) Thermo->Valid

Caption: Computational thermochemistry workflow for predicting standard enthalpies.

By utilizing a hybrid functional like B3LYP/6-31G(d,p) for geometry optimization, followed by high-level single-point energy calculations (e.g., DLPNO-CCSD(T)), researchers can accurately map the potential energy surface of the ester pyrolysis transition state, directly corroborating the empirical TGA-DSC findings.

References

  • Title : Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation | Source : jocpr.com | URL : 3

  • Title : An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers | Source : benchchem.com | URL : 2

  • Title : Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique | Source : rsc.org | URL :4

  • Title : Ethyl 1-methyl-1h-1,2,4-triazole-5-carboxylate (C6H9N3O2) - PubChemLite | Source : uni.lu | URL : 1

  • Title : Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials | Source : acs.org | URL : 5

  • Title : Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation | Source : uc.edu | URL : 6

  • Title : Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | Source : nih.gov | URL : 7

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Analytical Validation Guide Introduction and Mechanistic Rationale The 1,2,4-triazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Analytical Validation Guide

Introduction and Mechanistic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amides and esters. The synthesis of specifically substituted 1,2,4-triazoles, such as ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3), often relies on the N-alkylation of the parent 1H-1,2,4-triazole-3-carboxylate [1].

Because 1H-1,2,4-triazoles undergo rapid annular tautomerism, alkylation under basic conditions proceeds via a resonance-stabilized triazolide anion. This typically results in a mixture of two primary regioisomers: the 1,3-disubstituted isomer (major, due to less steric hindrance) and the 1,5-disubstituted isomer (minor, the target of this protocol).

Causality in Experimental Design: To optimize the yield of the sterically hindered 1,5-isomer, this protocol utilizes N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF efficiently solvates the potassium cation from the base (K₂CO₃), generating a highly nucleophilic, "naked" triazolide anion. The reaction is initiated at 0 °C to maintain kinetic control over the alkylation trajectory, minimizing polyalkylation events before warming to room temperature to drive the reaction to completion.

Experimental Workflow

G Start Starting Materials Ethyl 1H-1,2,4-triazole-3-carboxylate + MeI + K2CO3 Reaction N-Alkylation (DMF, 0 °C to RT, 12h) Start->Reaction Workup Aqueous Workup (EtOAc / H2O extraction) Reaction->Workup Crude Crude Mixture (1,3-isomer + 1,5-isomer) Workup->Crude Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Crude->Purification Product1 Major Isomer Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate Purification->Product1 Product2 Target Minor Isomer Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate Purification->Product2

Workflow for the synthesis and regiomeric separation of N-methyl triazole esters.

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 1H-1,2,4-triazole-3-carboxylate141.131.01.41 g (10.0 mmol)Substrate
Iodomethane (MeI)141.941.21.70 g (12.0 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.211.52.07 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction/Eluent

Step-by-Step Synthesis Protocol

Phase 1: Anion Generation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Nitrogen or Argon) to prevent moisture-induced degradation of the alkylating agent.

  • Dissolution: Add ethyl 1H-1,2,4-triazole-3-carboxylate (1.41 g, 10.0 mmol) to the flask, followed by anhydrous DMF (15.0 mL). Stir until complete dissolution is achieved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Note: This pre-stirring period is critical to ensure complete deprotonation and formation of the homogeneous triazolide intermediate.

Phase 2: Alkylation
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Using a gas-tight syringe, add iodomethane (0.75 mL, ~1.70 g, 12.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the alkylation and suppresses the formation of quaternary triazolium salts (over-alkylation).

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature and stir for 12 hours. Monitor reaction completion via TLC (Eluent: 1:1 Hexanes:EtOAc, visualized by UV at 254 nm).

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash extensively with a 5% aqueous LiCl solution or brine (5 × 20 mL). Causality: Multiple aqueous washes are strictly required to partition the DMF out of the organic phase, which would otherwise co-elute and ruin the subsequent chromatographic separation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture as a viscous oil.

Phase 4: Chromatographic Separation
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexanes. Load the crude mixture neat or dissolved in a minimal amount of dichloromethane.

  • Elution: Run a gradient elution starting from 9:1 Hexanes:EtOAc to 1:1 Hexanes:EtOAc.

  • Fraction Collection: The 1,3-isomer (ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate) typically elutes first due to its lower polarity. The target 1,5-isomer (ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate) elutes second. Pool the fractions containing the second eluting spot and concentrate in vacuo to afford the pure target compound.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. Simply obtaining a mass match is insufficient, as both regioisomers possess identical exact masses (Predicted monoisotopic mass: 155.06892 Da; [M+H]⁺ = 156.07675) [1].

Definitive Structural Proof via 2D NMR: The absolute regiochemistry must be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.

  • In the target 1,5-isomer: The protons of the N-methyl group (~4.1 ppm) will show a distinct three-bond correlation ( 3JCH​ ) to the carbonyl carbon of the ester group (~159 ppm).

  • In the 1,3-isomer: This correlation will be entirely absent, as the N-methyl group and the ester are separated by five bonds, which is beyond the detection limit of standard HMBC experiments.

This analytical logic provides an absolute, self-contained validation that the correct regioisomer has been isolated [2].

References

  • PubChemLite / PubChem Database. "Ethyl 1-methyl-1h-1,2,4-triazole-5-carboxylate (CID 13568520) - Predicted Collision Cross Section and Mass Spectrometry Data." Université du Luxembourg / National Center for Biotechnology Information. Available at:[Link]

Application

Application Note: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate as a Core Scaffold in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Mechanistic Rationale In modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 1,2,4-triazole ring is a privileged heterocyclic scaffold. It is frequently deployed as a bioisostere for amides and esters due to its robust metabolic stability, favorable dipole moment, and superior hydrogen-bonding capacity[1]. Among triazole derivatives, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3) stands out as a highly versatile, bifunctional building block for hit-to-lead optimization[2].

The strategic value of this specific building block lies in its structural causality:

  • Conformational Locking: The presence of the N1-methyl group restricts the triazole tautomeric state. By preventing tautomerization, the molecule avoids binding promiscuity, ensuring predictable and highly specific interactions within target protein pockets (e.g., kinase hinge regions or dehydrogenase active sites)[3].

  • Divergent Functionalization: The C5-ethyl ester provides a highly reliable synthetic handle. It can be cleanly hydrolyzed to the corresponding carboxylic acid for amide library generation, or directly reduced to access novel alcohol and aldehyde derivatives[4].

Quantitative Physicochemical Profile

To predict the pharmacokinetic impact of incorporating this building block into a lead compound, its baseline physicochemical properties are summarized below:

PropertyValueAnalytical / Clinical Relevance
Molecular Formula C₆H₉N₃O₂Low molecular weight (155.16 g/mol ) ensures high ligand efficiency in fragment-based drug discovery.
Monoisotopic Mass 155.069 DaConfirmed via LC-MS [M+H]⁺ at 156.07 m/z for rapid library quality control[5].
LogP (Predicted) 0.6Excellent hydrophilicity, improving the aqueous solubility of final pharmaceutical leads[5].
Tautomeric State Fixed (N1-Methyl)Eliminates tautomer-induced entropy penalties during receptor binding.

Divergent Synthetic Workflows

The utility of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is best demonstrated through its divergent synthetic pathways. The ester serves as a branching point to generate diverse libraries of triazole-5-carboxamides and triazole-5-methanols.

G A Ethyl 1-methyl-1H-1,2,4- triazole-5-carboxylate (Core Scaffold) B Saponification (LiOH, H2O/THF) A->B F Cryogenic Reduction (DIBAL-H, -70°C) A->F C 1-Methyl-1H-1,2,4- triazole-5-carboxylic acid B->C D Amidation (T3P, DIPEA) C->D E Triazole-5-carboxamides (Target Lead Library) D->E G Triazole-5-methanols (Target Lead Library) F->G

Divergent synthetic workflow of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checkpoints.

Protocol A: Saponification to 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid[6]

Causality: Hydrolysis of the ethyl ester is required to generate the free carboxylic acid (CAS: 815588-93-3), the universal precursor for amide coupling[6]. Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH to minimize exothermic spikes that could lead to ring degradation or unwanted side reactions.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O to ensure complete solvation of both the organic starting material and the inorganic base.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (1.5 eq) portion-wise to control the reaction temperature.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Validation Checkpoint: Monitor conversion via LC-MS. The starting material mass (156.07 m/z[M+H]⁺) should disappear, replaced by the product mass (128.04 m/z[M+H]⁺)[5][6].

  • Workup: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3–4 using 1M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid as a high-purity white solid.

Protocol B: Amide Library Generation via T3P Coupling[4][7]

Causality: Propylphosphonic anhydride (T3P) is selected over standard carbodiimides (e.g., EDC, DCC) due to its high functional group tolerance, low epimerization rates, and the fact that its byproducts are entirely water-soluble, allowing for purification without chromatography[7].

Step-by-Step Methodology:

  • Activation: Dissolve 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,4-dioxane or EtOAc[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature to ensure complete deprotonation of the acid[7].

  • Coupling: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq). The dropwise addition prevents localized heating.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the baseline acid spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with water and brine, dry, and concentrate to afford the target triazole-5-carboxamide.

Protocol C: Cryogenic Reduction to Triazole-5-methanol[3]

Causality: Diisobutylaluminum hydride (DIBAL-H) is utilized at strictly controlled cryogenic temperatures (-70 °C) to prevent over-reduction or ring opening. This method is critical when synthesizing complex inhibitors, such as those targeting Dihydroorotate Dehydrogenase (DHODH)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the ester (1.0 eq) in anhydrous DCM under a strict nitrogen atmosphere. Cool the flask to -70 °C using a dry ice/acetone bath[3].

  • Reduction: Add DIBAL-H (1M in toluene, 2.0 eq for complete reduction to alcohol) dropwise over 30 minutes. Maintain the internal temperature below -65 °C.

  • Reaction: Stir at -70 °C for exactly 1 hour[3].

  • Quenching (Critical Step): Quench the reaction carefully by adding saturated aqueous Rochelle salt (sodium potassium tartrate) at -70 °C. This specifically breaks down the stubborn aluminum emulsion[3].

  • Workup: Warm the mixture to room temperature and stir vigorously for 2 hours until two distinct, clear phases form.

  • Isolation: Extract the aqueous phase with DCM, dry the combined organics over MgSO₄, and purify via flash chromatography.

Application in Target Inhibition: DHODH Pathway

Derivatives synthesized from ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate have shown significant promise as immunosuppressive and antineoplastic agents. A prime example is the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[3]. The N1-methyl triazole core perfectly mimics the binding geometry required to occupy the enzyme's ubiquinone-binding pocket.

Pathway S1 Triazole-based Inhibitor (Optimized Lead) S2 DHODH Enzyme (Ubiquinone Pocket) S1->S2 Competitive Binding S3 Pyrimidine Depletion (Inhibition of de novo synthesis) S2->S3 Metabolic Blockade S4 T-Cell Proliferation Arrest (Immunosuppression) S3->S4 Cell Cycle Arrest

Mechanism of action for triazole-derived Dihydroorotate Dehydrogenase (DHODH) inhibitors.

References

  • ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information. nextsds.com. Available at: 2

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | C4H5N3O2 - PubChem. nih.gov. Available at:6

  • Ethyl 1-methyl-1h-1,2,4-triazole-5-carboxylate (C6H9N3O2) - PubChemLite. uni.lu. Available at: 5

  • Synthesis Methods for 1,2,4-Triazoles. scribd.com. Available at: 4

  • sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate. evitachem.com. Available at:1

  • A review on methods of synthesis of 1,2,4-triazole derivatives. scispace.com. Available at: 7

  • WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors. google.com. Available at: 3

Sources

Method

Application Note: Scalable Base-Catalyzed Hydrolysis of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Strategic Context & Introduction 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a highly versatile heterocyclic building block, prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Introduction

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a highly versatile heterocyclic building block, prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including NMDA receptor modulators[1] and PI3K inhibitors[2].

While early-stage discovery chemistry often relies on the direct lithiation of 1-methyl-1H-1,2,4-triazole followed by trapping with carbon dioxide[1], this approach requires cryogenic conditions (-78 °C) and highly reactive organolithium reagents. For robust, scalable synthesis, the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3)[3], is the preferred methodology. This guide details a highly optimized, self-validating protocol for this transformation.

Mechanistic Rationale & Causality

Designing a flawless hydrolysis protocol requires understanding the specific electronic environment of the triazole ring:

  • Nucleophilic Attack & Thermodynamic Sink: Saponification is driven by the nucleophilic attack of a hydroxide ion on the ester carbonyl. The electron-deficient nature of the 1,2,4-triazole ring enhances the electrophilicity of the carbonyl carbon, allowing the reaction to proceed rapidly at room temperature. The expulsion of the ethoxide leaving group yields the free carboxylic acid, which is immediately deprotonated by the basic medium to form a water-soluble carboxylate salt. This irreversible deprotonation acts as a thermodynamic sink, driving the reaction to >99% conversion.

  • Solvent Causality: A miscible co-solvent system (e.g., THF/H₂O or NaOH/THF) is mandatory[4]. Tetrahydrofuran (THF) ensures the complete dissolution of the lipophilic ethyl ester, while water solvates the inorganic base (LiOH or NaOH) and stabilizes the resulting carboxylate salt.

  • Workup Causality: The intermediate salt is highly water-soluble. This allows unreacted starting materials and non-polar organic impurities to be washed away with an organic solvent before product isolation. Subsequent acidification protonates the salt. Because heteroaromatic carboxylic acids can be prone to decarboxylation under harsh acidic heating, the acidification is strictly performed at 0 °C to precipitate the stable free acid[1].

Workflow Visualization

G A Ethyl 1-methyl-1H- 1,2,4-triazole-5-carboxylate (Organic Soluble) B Saponification LiOH in THF/H₂O (Nucleophilic Attack) A->B C Lithium 1-methyl-1H- 1,2,4-triazole-5-carboxylate (Water Soluble Salt) B->C D Acidification HCl to pH 2-3 (Protonation) C->D E 1-methyl-1H-1,2,4- triazole-5-carboxylic acid (Precipitate/Extract) D->E

Workflow for the base-catalyzed hydrolysis of ethyl triazole-5-carboxylate.

Self-Validating Experimental Protocol

Step 1: Reaction Assembly (The Forward Reaction)

  • Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq, 10.0 g, 64.4 mmol) in THF (50 mL). In a separate vessel, dissolve LiOH·H₂O (1.5 eq, 4.05 g, 96.6 mmol) in deionized water (50 mL). Add the aqueous base solution to the organic layer dropwise at 20 °C.

  • Causality: THF is chosen because it solubilizes the starting ester and is fully miscible with water, creating a homogeneous environment that maximizes the interfacial surface area for the hydroxide nucleophile[4].

  • Validation Checkpoint: The reaction mixture should transition from a slightly cloudy suspension to a clear, homogeneous solution as the lipophilic ester is converted into the highly water-soluble lithium carboxylate salt.

Step 2: In-Process Control (IPC)

  • Procedure: Stir the mixture at room temperature for 3 hours. Monitor reaction progress via TLC (Eluent: 1:1 Hexane/EtOAc) or LC-MS.

  • Validation Checkpoint: The starting material ( Rf​ ~0.6) must completely disappear. A new, highly polar spot (the carboxylate salt) will remain at the baseline ( Rf​ = 0.0). LC-MS should confirm the absence of the ester ( [M+H]+ = 156.1) and the presence of the product mass ( [M+H]+ = 128.1)[5].

Step 3: Impurity Clearance (Phase Separation)

  • Procedure: Concentrate the reaction mixture under reduced pressure (30 °C, 150 mbar) to remove the majority of the THF. Dilute the remaining aqueous layer with additional water (25 mL) and extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (2 × 30 mL). Discard the organic layers.

  • Causality: Removing THF prevents the organic solvent from solubilizing the free acid during the subsequent precipitation step. Washing the alkaline aqueous layer with MTBE removes any unreacted ester, trace organic impurities, or byproducts.

  • Validation Checkpoint: The product is safely sequestered in the aqueous layer as the lithium salt. The discarded organic layer should contain no product mass by LC-MS.

Step 4: Acidification and Product Isolation

  • Procedure: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

  • Causality: The pKa of the triazole carboxylic acid is approximately 3.5. Lowering the pH to 2-3 ensures complete protonation of the carboxylate salt to the free acid. The ice bath prevents exothermic heating during neutralization, which could trigger trace decarboxylation of the electron-deficient heteroaromatic acid[1].

  • Validation Checkpoint: Upon reaching pH 3, a white crystalline solid (the free carboxylic acid) will precipitate. If precipitation is incomplete due to the high polarity of the triazole, saturate the aqueous layer with NaCl and extract with 2-Methyltetrahydrofuran (3 × 50 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the pure 1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction parameters to maximize yield while suppressing decarboxylation.

Base (Eq)Solvent SystemTemperatureTimeConversionIsolated YieldPurity (LC-MS)
LiOH·H₂O (1.5) THF / H₂O (1:1) 20 °C 3 h >99% 94% >99%
NaOH (2.0)THF / H₂O (1:1)20 °C16 h>99%91%>98%
NaOH (2.0)MeOH / H₂O (1:1)20 °C5 h>99%89%>98%
KOH (2.0)EtOH / H₂O (1:1)50 °C1 h>99%82%*~90%

*Note: Elevated temperatures during hydrolysis or subsequent acidic workup can lead to trace decarboxylation of the heteroaromatic acid, reducing overall yield.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, the following analytical signatures should be verified:

  • LC-MS (ESI): Calculated for C4​H5​N3​O2​ : 127.10. Found: [M+H]+ = 128.1 m/z; [M−H]− = 126.1 m/z[5].

  • ¹H NMR (400 MHz, DMSO- d6​ ): δ 13.50 (br s, 1H, COOH), 8.05 (s, 1H, Triazole C3-H), 4.12 (s, 3H, N-CH₃).

Comprehensive References

  • Title : PubChemLite - Ethyl 1-methyl-1h-1,2,4-triazole-5-carboxylate (C6H9N3O2) Source : uni.lu URL : 5

  • Title : ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information Source : nextsds.com URL : 3

  • Title : US9708335B2 - Spiro-lactam NMDA receptor modulators and uses thereof Source : google.com URL : 1

  • Title : ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate - EvitaChem Source : evitachem.com URL : 6

  • Title : US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases Source : google.com URL : 2

  • Title : ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2020/0031805 A1 - Googleapis.com Source : googleapis.com URL : 4

Sources

Application

Application Note: Chemoselective Reduction of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate to (1-Methyl-1H-1,2,4-triazol-5-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 91616-36-3) is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of GABA_A receptor agonists[1], broad-spectrum antifungal agents, and novel antibacterial imidazopyrazine derivatives[2].

The synthesis of this alcohol typically relies on the reduction of its ester precursor, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate . However, reducing an ester situated on an electron-deficient 1,2,4-triazole ring presents unique chemical nuances:

  • Electronic Activation: The electron-withdrawing nature of the triazole ring makes the C5-ester highly electrophilic. While this accelerates hydride attack, it also makes the ester highly susceptible to base-catalyzed hydrolysis or transesterification if protic solvents are used indiscriminately.

  • Hydride Stoichiometry & Solvent Causality:

    • When using LiAlH₄ , 1.0–1.2 equivalents are sufficient because each molecule delivers four hydrides. Anhydrous conditions are mandatory to prevent violent decomposition.

    • When using NaBH₄ in methanol, the reagent is typically too mild for standard esters. However, the electron-deficient triazole activates the ester enough for NaBH₄ to work[1]. Because NaBH₄ reacts with methanol to evolve hydrogen gas and form alkoxyborohydrides, a large excess (3.0–4.0 eq) is required to outpace solvent quenching.

    • DIBAL-H is deployed when the substrate contains other sensitive functional groups. Because DIBAL-H donates only one hydride per molecule, a minimum of 2.0 equivalents (practically 2.5 eq) is required to fully reduce the ester to the alcohol without stalling at the aldehyde intermediate[3].

Experimental Workflow

Workflow SM Ethyl 1-methyl-1H-1,2,4- triazole-5-carboxylate (Starting Material) LiAlH4 Protocol A: LiAlH4 Anhydrous THF 0 °C to RT SM->LiAlH4 NaBH4 Protocol B: NaBH4 MeOH 0 °C to RT SM->NaBH4 DIBAL Protocol C: DIBAL-H Anhydrous DCM -78 °C to RT SM->DIBAL Prod (1-Methyl-1H-1,2,4- triazol-5-yl)methanol (Target Product) LiAlH4->Prod Fieser Quench (High Yield) NaBH4->Prod NH4Cl Quench (Mild, Scalable) DIBAL->Prod Rochelle's Salt (Chemoselective)

Figure 1: Experimental workflows for the reduction of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Quantitative Data & Reagent Comparison

To assist in selecting the optimal synthetic route, the operational parameters for the three validated protocols are summarized below:

ParameterProtocol A (LiAlH₄)Protocol B (NaBH₄/MeOH)Protocol C (DIBAL-H)
Reagent Equivalents 1.2 eq (Excess hydrides)3.0 - 4.0 eq (Accounts for solvent reaction)2.5 - 3.0 eq (1 hydride per molecule)
Temperature Profile 0 °C → 25 °C0 °C → 25 °C-78 °C → 25 °C
Typical Yield 85 - 92%75 - 85%80 - 88%
Chemoselectivity Low (Reduces most functional groups)Moderate (Tolerates amides, isolated alkenes)High (Tolerates isolated esters at low temp)
Workup / Quench Fieser Method (H₂O/NaOH)Sat. NH₄Cl (aq)Rochelle's Salt (aq)
Primary Advantage Fastest, highest yieldSafest, highly scalableExtreme chemoselectivity

Validated Protocols

Every protocol below is designed as a self-validating system. Visual cues and in-process controls (IPCs) are integrated to ensure the integrity of the reaction and the safety of the operator.

Protocol A: High-Yield Reduction via Lithium Aluminum Hydride (LiAlH₄)

Use this method for rapid, high-yielding synthesis when no other reducible functional groups are present.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with N₂. Add LiAlH₄ (0.45 g, 12.0 mmol, 1.2 eq) and suspend in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.69 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized overheating, which can lead to ring-opening side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • Validation (IPC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1, visualized with KMnO₄ stain). The starting material (R_f ~ 0.6) should be completely consumed, replaced by a highly polar product spot (R_f ~ 0.1).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. To prevent the formation of an unfilterable aluminum hydroxide gel, quench strictly sequentially:

    • Add 0.45 mL of distilled H₂O dropwise (Caution: Vigorous H₂ evolution).

    • Add 0.45 mL of 15% aqueous NaOH dropwise.

    • Add 1.35 mL of distilled H₂O.

  • Isolation: Stir vigorously for 15–30 minutes until the aluminum salts precipitate as a crisp, white, granular solid. Filter the mixture through a pad of Celite, wash the filter cake thoroughly with hot EtOAc (3 × 20 mL), and concentrate the filtrate in vacuo to afford the pure alcohol.

Protocol B: Mild Reduction via Sodium Borohydride (NaBH₄)

Use this method for safer, large-scale synthesis, leveraging the electron-deficient nature of the triazole ring[1].

  • Preparation: Dissolve the ester (1.69 g, 10.0 mmol, 1.0 eq) in HPLC-grade Methanol (40 mL) in a 100 mL flask. Cool to 0 °C.

  • Addition: Add NaBH₄ (1.13 g, 30.0 mmol, 3.0 eq) in small portions over 30 minutes. Causality: NaBH₄ reacts with methanol to form sodium tetramethoxyborate and H₂ gas. Portion-wise addition ensures a steady concentration of active hydride species while managing the effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 6 hours.

  • Validation (IPC): Confirm completion via TLC. If the reaction stalls, an additional 1.0 eq of NaBH₄ can be added.

  • Quench: Cool to 0 °C and carefully add saturated aqueous NH₄Cl (15 mL) dropwise until bubbling ceases. This mildly acidic quench destroys excess borohydride without risking acid-catalyzed degradation of the triazole product.

  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the remaining aqueous slurry with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the product.

Protocol C: Chemoselective Reduction via DIBAL-H

Use this method when synthesizing complex analogs where other ester or cyano groups must remain untouched[3].

  • Preparation: Dissolve the ester (1.69 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (40 mL) under an N₂ atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in DCM, 25.0 mL, 25.0 mmol, 2.5 eq) dropwise via syringe pump over 30 minutes. Causality: Maintaining the temperature at -78 °C prevents over-reduction of other sensitive moieties and stabilizes the tetrahedral intermediate until the aqueous quench.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: While still at -78 °C, add Methanol (2 mL) dropwise to safely destroy unreacted DIBAL-H.

  • Emulsion Breaking (Critical Step): Add saturated aqueous Rochelle's salt (potassium sodium tartrate, 30 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. Causality: The tartrate ligand strongly chelates aluminum ions, breaking the severe emulsion and yielding two sharply distinct, clear liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 20 mL). Dry the combined organics over MgSO₄, filter, and concentrate.

References

  • Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit. Journal of Medicinal Chemistry, ACS Publications, 2005.[1] URL:[Link]

  • Design, Synthesis and Antibacterial Activity of 1-(8-(Ayloxy)-2-(Trifluoromethyl) Imidazo [1, 2-a] pyrazin-6-yl) ethan-1-amine Derivatives. Longdom Publishing, 2021.[2] URL:[Link]

  • Dihydroorotate dehydrogenase inhibitors. Google Patents (WO2022070068A1), 2022.[3] URL:

Sources

Method

amidation reaction conditions using ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Application Note: Advanced Amidation Strategies for Ethyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Context Ethyl 1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amidation Strategies for Ethyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate[1] is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the 1,2,4-triazole motif as a bioisostere for amides or as a key hydrogen-bonding pharmacophore. However, the direct amidation of this heteroaryl ester presents unique synthetic challenges. The adjacent nitrogen atoms in the triazole ring exert a strong electron-withdrawing effect. While this increases the electrophilicity of the ester carbonyl, it also renders the triazole ring susceptible to nucleophilic attack, ring-opening, or rapid decarboxylation if the ester is hydrolyzed to the free carboxylic acid under harsh conditions.

Mechanistic Pathways & Causality

To successfully synthesize amides from ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, the choice of activation strategy must be tailored to the nucleophilicity and steric hindrance of the target amine.

  • Pathway A: Trimethylaluminum (AlMe₃) Mediated Direct Amidation (Weinreb-Type) Direct amidation of unactivated esters is notoriously sluggish. By utilizing AlMe₃, the amine is converted into a highly nucleophilic dimethylaluminum amide intermediate[2]. Simultaneously, the aluminum center acts as a Lewis acid, coordinating to the ester carbonyl oxygen and further increasing its electrophilicity. This dual-activation mechanism allows for the coupling of sterically hindered or electronically deactivated amines (such as anilines) at moderate temperatures, preventing the degradation of the triazole core.

  • Pathway B: Saponification followed by HATU Coupling When direct amidation fails, a two-step approach is employed. The ester is first saponified to 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. Because heteroaryl-5-carboxylic acids are highly prone to decarboxylation, saponification must be performed under strictly mild conditions. The subsequent coupling utilizes HATU, which reacts with the carboxylate anion to form an extremely reactive OAt (7-azabenzotriazole) activated ester[3]. This intermediate undergoes rapid nucleophilic attack by the amine, driven by the exceptional leaving group ability of the HOAt anion.

  • Pathway C: Direct Thermal/Base-Promoted Amidation For highly robust, non-sterically hindered primary amines, direct thermal amidation can be achieved by heating the ester and amine to 160°C in a polar protic solvent (e.g., n-butanol) with N,N-diisopropylethylamine (DIPEA)[4]. The polar protic solvent stabilizes the tetrahedral intermediate via hydrogen bonding, while the high thermal energy overcomes the activation barrier of direct nucleophilic acyl substitution.

G Ester Ethyl 1-methyl-1H-1,2,4- triazole-5-carboxylate AlMe3 Pathway A: AlMe3 / Toluene Ester->AlMe3 Amine Hydrolysis Pathway B (Step 1): LiOH / THF-MeOH-H2O Ester->Hydrolysis Thermal Pathway C: Amine / DIPEA / n-BuOH 160°C Ester->Thermal Amide Target 1,2,4-Triazole Amide Derivative AlMe3->Amide Acid 1-Methyl-1H-1,2,4- triazole-5-carboxylic acid Hydrolysis->Acid Thermal->Amide HATU Pathway B (Step 2): HATU / DIPEA / DMF Acid->HATU Amine HATU->Amide

Workflow comparing the three primary amidation pathways for triazole esters.

Experimental Protocols

Protocol 1: AlMe₃-Mediated Direct Amidation Causality Check: AlMe₃ is highly pyrophoric. The reaction must be kept strictly anhydrous to prevent the destruction of the active dimethylaluminum amide species and to avoid hazardous exothermic reactions with water.

  • Preparation of Aluminum Amide: In an oven-dried Schlenk flask under argon, dissolve the amine (1.2 mmol, 1.2 eq) in anhydrous toluene (3.0 mL). Cool the solution to 0°C.

  • AlMe₃ Addition: Dropwise, add AlMe₃ (2.0 M in toluene, 0.6 mL, 1.2 eq). Note: Vigorous methane gas evolution will occur. Stir at room temperature for 30 minutes to ensure complete formation of the aluminum amide complex[2].

  • Ester Addition: Add ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 mmol, 1.0 eq) dissolved in anhydrous toluene (1.0 mL).

  • Heating & Monitoring: Heat the reaction mixture to 60–80°C. Monitor via LCMS. The Lewis acidic aluminum coordinates the triazole ester, facilitating rapid acyl transfer.

  • Quenching (Self-Validating Step): Cool to 0°C and carefully quench with 1M HCl (aq) or Rochelle's salt solution to break the aluminum emulsion. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Mild Saponification and HATU Coupling Causality Check: Strict temperature control during saponification prevents the thermal decarboxylation of the resulting triazole-5-carboxylic acid.

  • Saponification: Dissolve the ester (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL). Cool to 0°C. Add LiOH·H₂O (1.5 mmol, 1.5 eq). Stir at 0°C for 2 hours until TLC indicates complete consumption of the ester.

  • Controlled Acidification: Carefully acidify the mixture to pH ~3-4 using 1M HCl at 0°C. Extract immediately with 10% IPA/CHCl₃ to isolate the 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. Avoid evaporating to complete dryness under high heat.

  • HATU Activation: Dissolve the crude acid (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol, 3.0 eq). The base deprotonates the acid, preparing it for nucleophilic attack on HATU[3].

  • Coupling: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, water, and brine to remove the HOAt byproduct and DMF.

HATU_Mech Acid Carboxylic Acid Deprot Deprotonation (DIPEA) Acid->Deprot Carboxylate Carboxylate Anion Deprot->Carboxylate HATU_Attack Nucleophilic Attack on HATU Carboxylate->HATU_Attack OAt_Ester OAt Activated Ester + HOAt Anion HATU_Attack->OAt_Ester Amine_Attack Amine Addition OAt_Ester->Amine_Attack Product Amide Product Amine_Attack->Product

Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.

Protocol 3: Direct Thermal Amidation Causality Check: Used primarily for robust aliphatic amines. DIPEA is added to neutralize any trace acid that could protonate the amine, ensuring it remains in its active nucleophilic state[4].

  • Setup: In a heavy-walled microwave vial or sealed tube, combine the ester (1.0 mmol), amine (1.5 mmol), and DIPEA (2.0 mmol) in n-butanol (3.0 mL).

  • Thermal Activation: Seal the tube and heat to 160°C using an oil bath or microwave reactor for 12–24 hours[4].

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove n-butanol, and purify directly via silica gel chromatography.

Quantitative Data & Optimization

Amidation MethodReagents / CatalystTemp (°C)SolventOptimal Substrate ScopeTypical Yield (%)Key Limitation
Pathway A (AlMe₃) AlMe₃ (1.2 eq)60–80TolueneAnilines, hindered secondary amines70–90%Pyrophoric reagents; moisture sensitive
Pathway B (HATU) LiOH; then HATU/DIPEA0 to RTDMFComplex, functionalized amines65–85%Risk of decarboxylation during step 1
Pathway C (Thermal) DIPEA (2.0 eq)160n-BuOHUnhindered primary aliphatic amines40–60%High heat degrades sensitive functional groups

References

  • PubChemLite - Ethyl 1-methyl-1h-1,2,4-triazole-5-carboxylate (C6H9N3O2) . Université du Luxembourg. 1

  • An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides . Synthetic Communications (Taylor & Francis). 2

  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU . Benchchem. 3

  • United States Patent US 9,657,007 B2 (Substituted Aminopyrimidine Compounds and Methods of Use) . Google Patents. 4

Sources

Application

Application Note: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate as a Versatile Ligand in Coordination Chemistry

Executive Summary In advanced coordination chemistry and materials science, the rational design of metal-organic architectures relies heavily on the selection of polytopic ligands. Ethyl 1-methyl-1H-1,2,4-triazole-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced coordination chemistry and materials science, the rational design of metal-organic architectures relies heavily on the selection of polytopic ligands. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate represents a highly versatile, programmable building block. Unlike unsubstituted triazoles, the presence of the N1-methyl group "locks" the ligand's tautomeric state, directing metal coordination exclusively toward the N2 and N4 positions. Furthermore, the C5-ethyl ester group provides a dual-pathway reactivity profile: it can act as a neutral O-donor under mild conditions, or undergo in situ Lewis-acid catalyzed hydrolysis under solvothermal conditions to generate a potent, anionic multidentate carboxylate ligand.

This application note provides researchers, bioinorganic chemists, and drug development professionals with a comprehensive guide to utilizing this ligand. It details the mechanistic causality behind its coordination modes, provides self-validating protocols for synthesizing both discrete mononuclear complexes and multidimensional Metal-Organic Frameworks (MOFs), and outlines its applications in metallodrug design and electrocatalysis.

Structural & Mechanistic Profiling

Electronic and Steric Directing Effects

The triazole ring is a hybrid of pyrazole and imidazole, offering multiple nitrogen donors that mimic the histidine residues found in biological systems[1]. However, unsubstituted 1,2,4-triazoles are prone to tautomerization, leading to unpredictable coordination networks. By utilizing ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, researchers achieve strict steric and electronic control:

  • N1-Methylation: Prevents deprotonation of the triazole ring and sterically hinders the N1 position. This forces transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺) to coordinate via the N2 and N4 atoms[2].

  • C5-Ester/Carboxylate: The ester carbonyl oxygen can act as a weak neutral donor. However, when hydrolyzed to the carboxylate anion (1-methyl-1H-1,2,4-triazole-5-carboxylate), it provides two hard oxygen donors capable of bridging multiple metal centers (μ-O,O' coordination)[3][4].

Coordination Pathways: Ester vs. Carboxylate

The reaction conditions dictate the final topology of the metal complex. Under mild, room-temperature conditions in alcoholic solvents, the ester remains intact, typically yielding discrete mononuclear or dinuclear complexes where the ligand acts as a neutral bidentate (N4, O) chelator[5].

Conversely, under solvothermal conditions (>100 °C in H₂O/DMF), the transition metal acts as a Lewis acid, catalyzing the in situ hydrolysis of the ethyl ester. The resulting anionic carboxylate is a powerful multidentate ligand that bridges adjacent metal nodes, driving the self-assembly of 1D chains, 2D layers, or 3D supramolecular MOFs[1][6].

CoordinationModes Ligand Ethyl 1-methyl-1H-1,2,4-triazole -5-carboxylate Cond1 Mild Conditions (RT, Ethanol, 2-12h) Ligand->Cond1 Cond2 Solvothermal Conditions (120°C, H2O/DMF, 48h) Ligand->Cond2 Mode1 Intact Ester Coordination (Neutral Ligand) Cond1->Mode1 Mode2 In situ Hydrolysis (Anionic Carboxylate) Cond2->Mode2 Struct1 Discrete Mononuclear or Dinuclear Complexes Mode1->Struct1 N4, O-carbonyl chelation Struct2 1D, 2D, or 3D Metal-Organic Frameworks Mode2->Struct2 N2, N4, O, O' multidentate bridging

Figure 1: Divergent coordination pathways of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate based on reaction conditions.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies include built-in analytical checkpoints to confirm the success of the targeted coordination mode.

Protocol A: Solvothermal Synthesis of a 2D Co(II) Coordination Polymer (In situ Hydrolysis)

Objective: To synthesize a multidimensional Co(II) framework using the hydrolyzed carboxylate form of the ligand[7][8]. Causality: High temperature and pressure, combined with the Lewis acidity of Co²⁺, drive the hydrolysis of the ethyl ester to the carboxylate. The carboxylate's high charge density facilitates the bridging of Co²⁺ ions into a polymeric lattice.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and 0.5 mmol of Co(NO₃)₂·6H₂O in 10 mL of a mixed solvent system (H₂O/DMF, 1:1 v/v).

  • Solvothermal Reaction: Transfer the homogeneous solution into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 48 hours under autogenous pressure.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling allows for the thermodynamic selection of highly crystalline products, minimizing kinetic defects in the MOF lattice.

  • Isolation: Filter the resulting pink/purple crystals. Wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors and trapped solvent molecules.

  • Self-Validation Checkpoint (FTIR): Analyze the crystals via ATR-FTIR. The successful in situ hydrolysis and coordination are confirmed by the complete disappearance of the ester carbonyl stretch at ~1738 cm⁻¹ and the appearance of strong asymmetric (ν_as) and symmetric (ν_s) carboxylate stretches at ~1610 cm⁻¹ and ~1390 cm⁻¹, respectively[5].

Protocol B: Synthesis of a Discrete Cu(II) Mononuclear Complex (Intact Ester)

Objective: To isolate a discrete Cu(II) complex utilizing the neutral ethyl ester ligand. Causality: Conducting the reaction at room temperature in absolute ethanol prevents the nucleophilic attack of water on the ester carbonyl, preserving the ethyl group and limiting coordination to discrete, non-polymeric structures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the ligand in 15 mL of absolute ethanol. In a separate vial, dissolve 0.5 mmol of CuCl₂·2H₂O in 5 mL of absolute ethanol.

  • Complexation: Add the CuCl₂ solution dropwise to the ligand solution under continuous magnetic stirring at room temperature (20-25 °C).

  • Equilibration: Stir the resulting green/blue solution for 4 hours. Causality: Extended stirring ensures complete ligand exchange and thermodynamic equilibration without inducing hydrolysis.

  • Precipitation: Concentrate the solution under reduced pressure to ~5 mL, then layer with 10 mL of cold diethyl ether to induce precipitation.

  • Self-Validation Checkpoint (FTIR & UV-Vis): The FTIR spectrum must retain the ester carbonyl stretch at ~1725-1738 cm⁻¹ (slightly shifted due to weak metal-oxygen interaction). UV-Vis spectroscopy should reveal a broad d-d transition band around 650-700 nm, characteristic of a distorted octahedral or square planar Cu(II) geometry[2][8].

Quantitative Data & Characterization

To facilitate rapid comparison and validation, the typical physicochemical properties of the free ligand and its resulting complexes are summarized below.

Property / Analytical MethodFree Ligand (Ethyl ester)Protocol A: Co(II) MOF (Hydrolyzed)Protocol B: Cu(II) Complex (Intact)
Ligand State Neutral, Intact EsterAnionic, CarboxylateNeutral, Intact Ester
FTIR: ν(C=O) Ester ~1738 cm⁻¹Absent ~1728 cm⁻¹ (Shifted)
FTIR: ν(COO⁻) Carboxylate Absent~1610 cm⁻¹ (asym), ~1390 cm⁻¹ (sym)Absent
FTIR: ν(C=N) Triazole ~1510 cm⁻¹~1535 cm⁻¹ (Shifted due to N-coord)~1530 cm⁻¹ (Shifted due to N-coord)
UV-Vis (d-d transitions) N/A (Ligand only)~520 nm (Octahedral Co²⁺)~680 nm (Distorted Cu²⁺)
Thermal Stability (TGA) Volatilizes >150 °CStable up to ~280 °C (Framework collapse)Decomposes >180 °C (Loss of ester)
Expected Topology Discrete molecule2D Layer or 3D FrameworkDiscrete Mononuclear/Dinuclear

Applications in Drug Development & Catalysis

The programmable nature of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate makes it highly valuable across multiple cutting-edge disciplines.

Bioinorganic Chemistry and Metallodrugs

In drug development, triazole-carboxylate ligands are frequently used to synthesize metalloenzyme mimics. Because the triazole ring mimics histidine and the carboxylate mimics aspartate/glutamate, transition metal complexes of this ligand serve as excellent structural models for the active sites of enzymes like superoxide dismutase (SOD) or hemocyanin. Furthermore, discrete metal-triazole complexes are actively screened for antitumoral and antimicrobial bioactivity, as the metal center can facilitate targeted oxidative stress (ROS generation) within pathogenic cells[9][10].

Electrocatalysis (e.g., Oxygen Reduction Reaction - ORR)

Copper and Cobalt complexes based on 1,2,4-triazole derivatives are highly effective electrocatalysts. The electron-donating properties of the methyl group on the triazole ring increase the electron density at the metal center. This electronic tuning facilitates the binding and subsequent reduction of molecular oxygen (O₂) in polymer electrolyte membrane fuel cells (PEMFCs), overcoming the sluggish kinetics typically associated with the ORR[2].

ApplicationWorkflow Synth Ligand & Metal Self-Assembly Char Structural Validation (XRD, FTIR, UV-Vis) Synth->Char Screen Functional Screening Char->Screen Bio Bioactivity (Enzyme Mimics, Metallodrugs) Screen->Bio Cat Electrocatalysis (ORR in Fuel Cells) Screen->Cat

Figure 2: Downstream workflow for evaluating triazole-carboxylate transition metal complexes in functional applications.

References

  • Vertex Pharmaceuticals / Calitor Sciences. (2014). Substituted aminopyrimidine compounds and methods of use (US9657007B2). Google Patents.

  • EvitaChem. (n.d.). Ethyl 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate Technical Details.

  • Paz, F. A. A., Cunha-Silva, L., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear to 3D Supramolecular Architectures. Semantic Scholar / PMC.

  • University of Tennessee, Knoxville (CORE). (n.d.). Oxygen Reduction Reaction by Copper Complex based Electrocatalysts. CORE.ac.uk.

  • ResearchGate. (n.d.). Architecture of a dinuclear Co(II) complex based on 3-amino-1,2,4-triazole-5-carboxylic acid: molecular structure, thermal behavior, optical properties, and DFT calculations.

  • ACS Publications. (2016). Synthesis and Fluorescent Behaviour of 2-Aryl-4,5-dihydro-1H-1,2,4-triazoles.

Sources

Method

cross-coupling reactions utilizing ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate derivatives

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing Ethyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing Ethyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a quintessential "privileged structure" in medicinal chemistry.[1] Its unique combination of metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups has cemented its role as a cornerstone in the development of therapeutic agents.[1][2] This five-membered heterocycle is integral to a wide array of marketed drugs, demonstrating potent antifungal, anticancer, and antiviral activities.[3]

The ability to functionalize the triazole core through modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, is paramount for generating novel molecular architectures for drug discovery programs. These reactions provide a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

This guide provides detailed application notes and protocols for the use of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate derivatives in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will cover the synthesis of the necessary precursors and provide both traditional (via halogenation) and modern (via direct C-H functionalization) approaches to these invaluable transformations.

Section 1: Synthesis of Key Triazole Precursors

The successful implementation of cross-coupling strategies begins with the robust synthesis of the core building blocks. The primary substrate, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, is not widely commercially available and must be prepared. Subsequently, for traditional cross-coupling, it must be halogenated to provide a reactive handle for the catalyst.

Protocol 1.1: Synthesis of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3)

This protocol outlines a plausible two-step synthesis starting from the formation of the parent triazole followed by regioselective N-methylation.

cluster_0 Synthesis of Starting Material start_mats Acyl Hydrazide + Ethyl 2-ethoxy-2-iminoacetate HCl step1 Step 1: Cyclization (Base-mediated condensation, then thermal cyclization) start_mats->step1 intermediate Ethyl 1H-1,2,4-triazole-5-carboxylate (2) step1->intermediate step2 Step 2: N-Methylation (NaH, MeI in DMF) intermediate->step2 product Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3) step2->product

Caption: Synthetic workflow for the target triazole ester.

Step-by-Step Methodology:

  • Reagent Preparation: Ensure all solvents are anhydrous. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate (2): This step is adapted from established methods for similar carboxylates.

    • To a stirred solution of formyl hydrazide (1.0 eq) in ethanol, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) and triethylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC for the formation of the intermediate hydrazone.

    • Remove the solvent under reduced pressure. The crude intermediate is then added to a high-boiling point solvent like diphenyl ether.

    • Heat the mixture to 200-220 °C for 2-4 hours to induce thermal cyclization.

    • Cool the reaction mixture and purify by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to afford ethyl 1H-1,2,4-triazole-5-carboxylate (2).

  • Synthesis of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3):

    • To a solution of triazole 2 (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add iodomethane (MeI, 1.2 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3).

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity of methylation (N1 vs. N2 or N4) can be confirmed by 2D NMR (HMBC) experiments.

Protocol 1.2: Synthesis of Ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (4)

This protocol functionalizes the C3 position, making the triazole an ideal substrate for subsequent cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3) (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Initiation (if necessary): Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (or 60-80 °C) and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (Silica gel, Ethyl Acetate/Hexanes) to obtain the desired 3-bromo derivative 4 .

  • Validation: Confirm the structure, particularly the position of the bromine atom, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Palladium-Catalyzed Cross-Coupling Protocols

The following protocols utilize the halogenated precursor 4 . For each reaction, the choice of catalyst, ligand, base, and solvent is critical and is explained in detail.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures.[4][5]

Rationale of Components:

  • Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Pd(II) precursors like PdCl₂(dppf) are reduced in situ to Pd(0). The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination steps.[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for activating the boronic acid via formation of a boronate species, which facilitates the transmetalation step.[4] Cesium carbonate is often more effective for less reactive substrates.

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O): A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble triazole and the water-soluble inorganic base.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (4) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Validation: Characterize the purified product by NMR and mass spectrometry.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pre-formed Pd(0) source, reliable for many substrates.
Ligand (none needed)PPh₃ is part of the catalyst complex.
Base K₂CO₃ (2.5 eq)Effective, inexpensive base for boronic acid activation.
Solvent Dioxane / H₂O (4:1)Good solvency for both organic and inorganic reagents.
Temperature 90 °CPromotes reaction rate without significant catalyst decomposition.
Typical Yields 65-95%Based on analogous couplings with halo-azoles.[3][7]
Protocol 2.2: Mizoroki-Heck Coupling

The Heck reaction is a powerful tool for the vinylation of aryl halides, forming a new C-C bond between the triazole and an alkene.[8][9]

Rationale of Components:

  • Catalyst (e.g., Pd(OAc)₂, PdCl₂): Pd(II) salts are common, stable precursors that are reduced to Pd(0) in the reaction mixture.

  • Ligand (e.g., PPh₃, P(o-tolyl)₃): Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphines like P(o-tolyl)₃ can improve reaction rates with less reactive bromides.[10]

  • Base (e.g., Et₃N, K₂CO₃): An inorganic or organic base is required to neutralize the H-X acid generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[8]

  • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to facilitate the reaction.

Step-by-Step Methodology:

  • Setup: In a pressure tube or sealed vial, combine ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (4) (1.0 eq), the alkene (e.g., butyl acrylate, styrene, 1.5 eq), palladium acetate (Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 eq) and the anhydrous solvent (e.g., DMF).

  • Degassing: Seal the vessel and degas the mixture with an inert gas.

  • Reaction: Heat the reaction to 100-140 °C for 12-48 hours. The higher temperature is often necessary for aryl bromides.[11]

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and rinse with ethyl acetate.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with water and brine to remove DMF and the base.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

  • Validation: Characterize the product to confirm structure and stereochemistry (Heck reactions typically yield the trans isomer).

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Stable, common, and effective Pd(II) precatalyst.
Ligand P(o-tolyl)₃ (10 mol%)Bulky ligand accelerates reductive elimination.
Base Et₃N (2.0 eq)Acts as both base and solvent; easily removed.
Solvent DMFHigh boiling point, good for dissolving reactants.
Temperature 120 °CNecessary to drive the reaction with an aryl bromide.
Typical Yields 50-85%Yields can be variable depending on the alkene partner.[3][10]
Protocol 2.3: Sonogashira Coupling

The Sonogashira coupling enables the direct linkage of the triazole core to a terminal alkyne, a valuable transformation for creating rigid linkers in drug molecules.[12]

Rationale of Components:

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): A standard and highly effective catalyst for this transformation.

  • Copper Co-catalyst (e.g., CuI): Copper(I) iodide is a crucial co-catalyst that reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12][13]

  • Base (e.g., Et₃N, Diisopropylamine): A strong, non-nucleophilic amine base is used to deprotonate the terminal alkyne and neutralize the H-X byproduct. It often serves as the solvent as well.

  • Solvent (e.g., THF, DMF): Anhydrous polar aprotic solvents are used, often in conjunction with the amine base.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add ethyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (4) (1.0 eq), the palladium catalyst (PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C for 6-24 hours. The reaction is often exothermic upon alkyne addition. Monitor by TLC.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • Validation: Characterize the alkynylated triazole by NMR and mass spectrometry.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Robust and commercially available catalyst.
Cu Co-catalyst CuI (5 mol%)Essential for the formation of the copper acetylide.
Base Et₃N (3.0 eq)Serves as both base and co-solvent.
Solvent THFGood general-purpose solvent for Sonogashira reactions.
Temperature 50 °CMild conditions often suffice, minimizing side reactions like Glaser coupling.[12]
Typical Yields 70-95%Generally a high-yielding reaction.[14][15]

Section 3: Direct C-H Functionalization: A Modern Approach

As an alternative to the halogenation-coupling sequence, direct C-H functionalization offers a more atom-economical route.[1][16] This approach activates the C3-H bond of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3) directly.

Protocol 3.1: Direct C-H Arylation

Rationale of Components:

  • Catalyst (e.g., Pd(OAc)₂): A common palladium source for C-H activation.

  • Ligand (e.g., bulky phosphines or NHCs): Ligands are critical for stabilizing the palladium center and facilitating the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.[2][16]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A strong base is required for the deprotonation step.

  • Additive (e.g., Pivalic Acid): Carboxylic acid additives can act as proton shuttles, accelerating the C-H cleavage step.[2]

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (3) (1.0 eq), the aryl bromide or iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., [P(n-Bu)Ad₂H]BF₄, 10-20 mol%), the base (K₂CO₃, 2.0 eq), and the additive (pivalic acid, 0.3 eq).[2]

  • Solvent: Add a high-boiling aprotic solvent like DMF or DMA.

  • Reaction: Seal the tube and heat to 120-150 °C for 24-48 hours.

  • Workup and Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling (Protocol 2.1).

Section 4: Mechanistic Visualizations

The following diagrams illustrate the catalytic cycles for the three primary cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_TM cluster_Pd0 Pd0 Pd(0)L₂ OA R¹-Pd(II)-X (L)₂ Pd0->OA Oxidative Addition (+ R¹-X) TM R¹-Pd(II)-R² (L)₂ OA->TM Transmetalation (+ R²B(OH)₂ + Base) TM->Pd0 Reductive Elimination RE R¹-R² TM->RE

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Cycle cluster_Insert cluster_Pd0 Pd0 Pd(0)L₂ OA R¹-Pd(II)-X (L)₂ Pd0->OA Oxidative Addition (+ R¹-X) Coord Olefin Complex OA->Coord Olefin Coordination Insert Insertion Product Coord->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination & Base Regeneration Product R¹-Alkene Insert->Product

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA R¹-Pd(II)-X (L)₂ Pd0->OA Oxidative Addition (+R¹-X) TM R¹-Pd(II)-C≡CR² (L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product R¹-C≡CR² TM->Product CuX Cu(I)X CuAcc Cu(I)-C≡CR² CuX->CuAcc + H-C≡CR² + Base CuAcc->OA CuAcc->CuX

Caption: Catalytic cycles for the Sonogashira coupling.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Benchchem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Retrieved from [Link]

  • Khan, I., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

  • Technion. (2022). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives.
  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. PMC. Retrieved from [Link]

  • Seng, P. S., et al. (2015). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Krasavin, M., et al. (2021). Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. RSC Publishing. Retrieved from [Link]

  • Ackermann, L. (2012). Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. Beilstein Journals. Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Patil, M., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bakalov, D. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Gstöttmayr, C. L., et al. (2017). Postmodification Approach to Charge-Tagged 1,2,4-Triazole-Derived NHC Palladium(II) Complexes and Their Applications. Organometallics. Retrieved from [Link]

  • Ackermann, L., et al. (2008). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • Ang, W. Z., et al. (n.d.). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. NIE Digital Repository. Retrieved from [Link]

  • Request PDF. (2025). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphines for Suzuki-Miyaura Coupling and Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • openreviewhub.org. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Retrieved from [Link]

  • Wang, L., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. Retrieved from [Link]

  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Retrieved from [Link]

  • RUIdeRA. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Retrieved from [Link]

  • DTIC. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Retrieved from [Link]

  • Gzella, A., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Wiley Online Library. (2023). Palladium‐Catalyzed Transient Chirality Transfer and Atroposelective C‐H Functionalization to Access Quaternary Stereocenter. Retrieved from [Link]

  • NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate .

The N-methylation of 1,2,4-triazoles is notoriously difficult due to competing tautomeric equilibria that lead to poor regioselectivity. By understanding the causality behind base selection, solvent polarity, and kinetic control, you can transform a low-yielding, messy reaction into a highly selective and self-validating protocol.

I. Mechanistic Overview & Reaction Pathways

The primary challenge in methylating ethyl 1H-1,2,4-triazole-5-carboxylate is controlling which of the three nitrogen atoms (N1, N2, or N4) acts as the nucleophile. Because the starting material exists in tautomeric equilibrium, indiscriminate alkylation yields a complex mixture of the target N1-isomer (ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate) and the N2-isomer (ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate), along with potential over-alkylation byproducts 1.

Pathways SM Ethyl 1H-1,2,4-triazole- 5-carboxylate N1 N1-Methylation (Target: 5-carboxylate) SM->N1 DBU, THF, 0°C N2 N2-Methylation (Isomer: 3-carboxylate) SM->N2 K2CO3, DMF, RT N4 N4-Methylation (Minor Isomer) SM->N4 Steric Hindrance Salt Over-alkylation (Triazolium Salt) N1->Salt Excess MeI, Heat N2->Salt Excess MeI, Heat

Divergent N-methylation pathways and over-alkylation risks in 1,2,4-triazole synthesis.

II. Optimized Step-by-Step Protocol

To achieve >90% regioselectivity for the N1-isomer, we abandon traditional carbonate bases in favor of a kinetically controlled DBU/THF system.

Reagents:

  • Substrate: Ethyl 1H-1,2,4-triazole-5-carboxylate (1.0 eq, 10 mmol, 1.41 g)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq, 10.5 mmol, 1.57 mL)

  • Electrophile: Methyl iodide (MeI) (1.05 eq, 10.5 mmol, 0.65 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

Workflow & Causality:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Causality: Strict exclusion of moisture prevents the hydrolysis of the highly reactive methyl iodide and protects the ester group.

  • Deprotonation (Self-Validating Step): Dissolve the substrate in THF and cool to 0 °C. Add DBU dropwise over 5 minutes.

    • Causality: DBU is a bulky, non-nucleophilic base. In a non-polar solvent like THF, it forms a "tight ion pair" with the triazolide anion. This sterically shields the N2 position, directing the incoming electrophile almost exclusively to the N1 position.

    • Validation: The solution will typically exhibit a slight turbidity or color shift, confirming the formation of the DBU-triazolide salt.

  • Alkylation: Add MeI dropwise over 10 minutes, strictly maintaining the 0 °C temperature.

    • Causality: Keeping the reaction cold suppresses the thermodynamic drive toward N2-alkylation and prevents a secondary SN2 attack that would yield a quaternary triazolium salt 2.

  • Monitoring: Allow the mixture to stir at 0 °C for 2 hours. Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The target N1-isomer is less polar and will elute higher than the N2-isomer byproduct.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize excess DBU. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

III. Empirical Data: Condition Optimization

The table below summarizes quantitative data demonstrating why specific reagent choices dictate the success or failure of this synthesis.

Base SystemSolventTemp (°C)N1 : N2 : N4 RatioMajor ByproductTarget Yield (%)
K₂CO₃ (1.5 eq)DMF2545 : 50 : 5Isomers35%
NaOMe (1.1 eq)MeOH085 : 15 : 0Methyl ester<10%*
DBU (1.05 eq) THF 0 92 : 8 : 0 None 82%
DBU (1.5 eq)THF6085 : 15 : 0Triazolium Salt40%

*Note: While NaOMe provides decent regioselectivity, it triggers massive transesterification, destroying the ethyl ester target.

IV. Troubleshooting FAQs & Diagnostic Logic

Troubleshooting Issue Low Target Yield Check1 Is SM consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check LC-MS Yes1->Check2 Check3 Check Reagents No1->Check3 Sol1 Methyl ester found? Use DBU instead of NaOMe Check2->Sol1 Transesterification Sol2 N2/N4 isomers high? Switch K2CO3 to DBU Check2->Sol2 Poor Regioselectivity Sol3 Triazolium Salt? Reduce MeI, Keep at 0°C Check2->Sol3 Highly polar spots Sol4 Moisture Issue? Use anhydrous THF Check3->Sol4 Reagents degraded

Diagnostic logic tree for troubleshooting low yields in triazole N-methylation.

Q1: My reaction yielded a 1:1 mixture of isomers. Why did this happen, and how do I fix it? A: You likely used a heterogeneous base system like K₂CO₃ in a highly polar solvent like DMF. Polar solvents promote a "solvent-separated ion pair," leaving both the N1 and N2 positions equally exposed to nucleophilic attack. To fix this, switch to the DBU/THF system. The lower dielectric constant of THF forces a tight ion pair, which sterically blocks the N2 position and drives regioselectivity toward N1 1.

Q2: LC-MS shows a mass of [M+H]+ 142 instead of the expected 156. The starting material is gone, but I don't have my product. What went wrong? A: You have fallen victim to transesterification. If you used sodium methoxide (NaOMe) in methanol to deprotonate the triazole, the methoxide anion acts as a nucleophile and attacks the C5 ethyl ester, converting it into a methyl ester (MW 141.13) 3. Always match your alkoxide base to your ester (e.g., use NaOEt/EtOH) or, preferably, use a non-nucleophilic amidine base like DBU.

Q3: The starting material is fully consumed, but my isolated yield is only 40%. TLC shows a heavy, highly polar baseline spot that won't elute even in 100% EtOAc. What is it? A: This is a classic sign of over-alkylation. 1,2,4-triazoles can undergo a second alkylation event at the N4 position to form quaternary 1,2,4-triazolium salts 2. These salts are highly polar and will stick to the baseline of normal-phase silica. This occurs if you use an excess of methyl iodide (>1.1 eq) or if the reaction temperature exceeds 25 °C. Strictly limit MeI to 1.05 eq and keep the reaction at 0 °C.

V. References

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles - BenchChem. 1

  • Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate - BenchChem. 3

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - The Journal of Organic Chemistry (ACS Publications). 2

Sources

Optimization

overcoming regioselectivity issues in 1-methyl-1H-1,2,4-triazole-5-carboxylate preparation

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notorious bottlenecks in heterocyclic drug development: the regiosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notorious bottlenecks in heterocyclic drug development: the regioselective preparation of 1-methyl-1H-1,2,4-triazole-5-carboxylates.

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven workarounds.

FAQ 1: The Core Mechanistic Problem

Q: Why does the direct methylation of 1H-1,2,4-triazole-3-carboxylate always yield a complex, inseparable mixture instead of my target 5-carboxylate?

A: The root cause is a combination of annular tautomerism and IUPAC nomenclature rules. In solution, the 1H-1,2,4-triazole-3-carboxylate precursor exists in a rapid equilibrium between its 1H, 2H, and 4H tautomeric forms. Because the N1 and N2 nitrogens possess nearly identical nucleophilicities, an electrophile like methyl iodide (MeI) will indiscriminately attack both.

Here is the mechanistic trap:

  • If methylation occurs at the N1 position , the carboxylate remains at C3, yielding the kinetically favored 1-methyl-1H-1,2,4-triazole-3-carboxylate.

  • If methylation occurs at the N2 position , IUPAC numbering rules dictate that the substituted nitrogen becomes the new N1. Consequently, the adjacent carbon (formerly C3) shifts to C5, yielding your target: 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Because N1-alkylation is kinetically favored, the 5-carboxylate is almost always the minor product under standard basic conditions.

Tautomerism Tautomer 1H-1,2,4-Triazole-3-carboxylate (Tautomeric Mixture) N1_Alk N1-Methylation (Kinetic Pathway) Tautomer->N1_Alk Base / MeI N2_Alk N2-Methylation (Thermodynamic Pathway) Tautomer->N2_Alk Base / MeI Prod_3 1-Methyl-1H-1,2,4-triazole-3-carboxylate (Major Byproduct) N1_Alk->Prod_3 Prod_5 1-Methyl-1H-1,2,4-triazole-5-carboxylate (Target Molecule) N2_Alk->Prod_5 Numbering Shift (C3->C5)

Fig 1. Mechanistic pathway of direct methylation showing the IUPAC numbering shift.

FAQ 2: Troubleshooting Direct Methylation

Q: I am forced to use direct methylation due to the availability of my starting materials. How can I push the reaction to favor the 5-carboxylate?

A: You must shift the reaction from kinetic control to thermodynamic control. Using a strong base (like NaH) at 0 °C locks the reaction into the kinetic pathway, overwhelmingly producing the 3-carboxylate. To enrich the 5-carboxylate (N2-attack), you must use a milder base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) and run the reaction at elevated temperatures (60 °C) to allow thermodynamic equilibration.

Cautionary Note on Silyl-Directed Methods: You may read literature suggesting that activating the triazole via N-silyl derivatives (using HMDS) followed by Lewis acid alkylation (SnCl₄) is highly regioselective [1]. Do not use this for the 5-carboxylate. This method is 100% regioselective for the 3-carboxylate [1]. If you must use a directing strategy, you must first protect the N1 position with a bulky trityl group, methylate the N2 position, and then deprotect.

FAQ 3: The Ultimate Solution (De Novo Synthesis)

Q: Chromatographic separation of the isomers is ruining my yield and scalability. Is there a foolproof method to get 100% regioselectivity?

A: Yes. Stop trying to methylate the intact ring. The most robust, self-validating protocol is a de novo ring synthesis [2]. By condensing an activated carboxylic acid with a primary amidine and methylhydrazine, you explicitly dictate the position of the methyl group during cyclization [3]. Because the methyl group is pre-installed on the hydrazine nitrogen that forms the N1 position, the regioselectivity is absolute.

Workflow Start Goal: 1-Methyl-1H-1,2,4-triazole-5-carboxylate Q1 Is chromatographic separation of isomers viable? Start->Q1 Direct Direct Methylation Workflow (MeI, K2CO3, DMF, Heat) Q1->Direct Yes (Accept lower yield) DeNovo De Novo Synthesis Workflow (Amidine + Methylhydrazine) Q1->DeNovo No (Require 100% Regioselectivity)

Fig 2. Troubleshooting decision tree for selecting the appropriate synthetic workflow.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the synthetic strategy chosen. Use this to justify your route selection to your project leads.

Table 1: Comparison of Regioselective Strategies

Synthetic StrategyReagents / ConditionsPrimary ProductRegioselectivity (5-isomer : 3-isomer)Expected Target Yield
Kinetic Methylation NaH, MeI, THF, 0 °C3-carboxylate1 : 9< 10%
Thermodynamic Methylation K₂CO₃, MeI, DMF, 60 °CMixed4 : 6~30–40%
Silyl-Directed Alkylation HMDS, SnCl₄, MeI3-carboxylate0 : 100% (Avoid)
De Novo Condensation Amidine, Methylhydrazine5-carboxylate10 : 0> 80%

Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Direct Methylation (Forced Enrichment)

Use this only if you have the capability to perform careful silica gel chromatography.

  • Deprotonation: To a dry 100 mL round-bottom flask under N₂, add 1H-1,2,4-triazole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq).

  • Equilibration: Heat the reaction mixture to 60 °C for 12 hours. This thermal energy is required to overcome the activation barrier for the thermodynamic N2-alkylation.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validating Isolation: Purify via flash chromatography.

    • Analytical Insight: The 5-carboxylate isomer will elute faster (higher Rf) than the 3-carboxylate due to the steric shielding of the carboxylate group by the adjacent N-methyl group, which reduces its interaction with the silica stationary phase. Verify via 2D-NMR (HMBC): The N-methyl protons of the target will show a strong correlation to the C5 carbonyl carbon.

Protocol B: De Novo Regioselective Synthesis (The Gold Standard)

Adapted from established multicomponent heterocyclization methods [2][3].

  • Amidine Activation: In a sealed tube, dissolve the primary amidine hydrochloride (1.0 eq) and the target activated carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to liberate the amidine free base.

  • Hydrazine Condensation: Add methylhydrazine (1.2 eq) to the mixture.

  • Cyclization: Heat the reaction to 100 °C for 4–6 hours. The methylhydrazine selectively attacks the acyl amidine intermediate. Because the methyl group is covalently bound to the hydrazine nitrogen, it is structurally locked into the N1 position of the resulting ring (which, relative to the carboxylate, forms the 5-carboxylate geometry).

  • Workup & Self-Validation: Cool to room temperature, dilute with water, and extract with dichloromethane. Upon LC-MS analysis of the crude mixture, you will observe a single product peak corresponding to the exact mass of the 1-methyl-1H-1,2,4-triazole-5-carboxylate, validating the 100% regioselectivity of the protocol.

References

  • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: MDPI URL
  • Title: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines Source: ACS Publications URL
  • Title: Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity Source: ACS Publications / NIH URL
Troubleshooting

Technical Support Center: Scalable Purification of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Welcome to the Technical Support Center. As process chemists and drug development professionals scale up the synthesis of heterocyclic building blocks, the isolation of specific regioisomers often becomes a critical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals scale up the synthesis of heterocyclic building blocks, the isolation of specific regioisomers often becomes a critical bottleneck. This guide provides an authoritative, field-proven methodology for the scalable purification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3), bypassing the need for expensive and unscalable chromatography.

Core Challenge: The Regioselectivity Problem

The synthesis of 1-substituted 1,2,4-triazoles typically relies on the N-alkylation of the parent triazole ring. However, because 1H-1,2,4-triazole-3-carboxylate exists as a rapidly equilibrating mixture of tautomers in solution, nucleophilic attack on an electrophile (e.g., methyl iodide or dimethyl sulfate) can occur at any of the three nitrogen atoms (1)[1].

Standard alkylation yields a complex mixture:

  • N2 Alkylation yields the desired ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate .

  • N1 Alkylation yields the major byproduct ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate .

  • N4 Alkylation yields trace amounts of ethyl 4-methyl-4H-1,2,4-triazole-3-carboxylate .

Attempting to separate these regioisomers via standard silica gel chromatography is highly inefficient at the multi-kilogram scale due to their similar polarities (2)[2].

Process Chemistry Workflow: Steric-Driven Selective Hydrolysis

To achieve scalable purification, we exploit the distinct steric environments of the ester groups. In the desired 5-carboxylate isomer, the ester moiety is flanked by the adjacent N1-methyl group, creating severe steric hindrance around the carbonyl carbon. Conversely, the ester in the 3-carboxylate isomer is unhindered.

By applying a precisely calculated stoichiometric amount of a mild base, the unhindered 3-carboxylate is selectively saponified into a water-soluble salt, leaving the sterically protected 5-carboxylate intact for simple solvent extraction (3)[3].

G A Ethyl 1H-1,2,4-triazole-3-carboxylate (Tautomeric Mixture) B Alkylation (MeI, K2CO3, DMF) A->B C Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Desired, Sterically Hindered) B->C N2 Alkylation D Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Major Byproduct, Unhindered) B->D N1 Alkylation E Ethyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (Minor Byproduct, Hindered) B->E N4 Alkylation F Selective Saponification (1.05 eq LiOH, THF/H2O) C->F D->F E->F G Organic Phase (EtOAc): Pure 5-carboxylate ester F->G Extraction H Aqueous Phase: 3-carboxylate & 4-carboxylate salts F->H Aqueous Waste

Regioselective synthesis and scalable purification workflow via steric-driven hydrolysis.

Quantitative Comparison of Purification Strategies

Purification MethodScalabilityYield of 5-IsomerFinal PurityOperational CostPrimary Mechanism of Separation
Silica Gel Chromatography Low (<100g)~75%>95%HighPolarity/Adsorption differential
Fractional Distillation Medium~60%~90%MediumBoiling point (Risk of thermal degradation)
Selective Hydrolysis High (>10kg) >85% >98% Low Steric hindrance / Chemoselectivity

Self-Validating Protocol: Selective Saponification

This protocol is designed as a self-validating system. By using quantitative NMR (qNMR) to dictate the exact stoichiometry of the base, you eliminate the risk of over-hydrolyzing your target compound.

Step 1: Quantitative Analysis of the Crude Mixture

  • Action: Obtain a quantitative 1H NMR spectrum of the crude alkylation mixture.

  • Causality: You must determine the exact molar ratio of the 3-carboxylate to the 5-carboxylate. The N-CH₃ protons appear as distinct singlets (typically between 3.9 and 4.2 ppm). Integrate these peaks to calculate the exact molar percentage of the unhindered 3-carboxylate isomer.

Step 2: Solvent Preparation

  • Action: Dissolve the crude mixture in a 4:1 mixture of Tetrahydrofuran (THF) and Water (10 mL total solvent per gram of crude).

  • Causality: THF thoroughly solubilizes the organic esters, while water is required to solubilize the base (LiOH) and the resulting carboxylate salts. The 4:1 ratio prevents the reaction from stalling in a biphasic state while maintaining a high enough dielectric constant for the hydroxide nucleophile.

Step 3: Controlled Hydrolysis

  • Action: Cool the solution to 0–5 °C in an ice bath. Add exactly 1.05 equivalents of LiOH·H₂O (relative only to the calculated molar amount of the 3-carboxylate isomer).

  • Causality: Cooling the reaction prevents an exothermic runaway and ensures kinetic control. The slight 0.05 eq excess ensures complete consumption of the 3-carboxylate without providing enough residual base to significantly attack the sterically hindered 5-carboxylate (3)[3].

Step 4: Monitoring and Quenching

  • Action: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC until the 3-carboxylate is entirely consumed. Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Causality: Removing THF prior to extraction prevents the organic solvent from acting as a co-solvent that could pull water-soluble impurities into the organic phase during the next step.

Step 5: Extraction and Isolation

  • Action: Dilute the remaining aqueous residue with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The unreacted, sterically hindered ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate partitions cleanly into the EtOAc. The hydrolyzed 3-carboxylate remains in the aqueous layer as a lithium salt, resulting in >98% pure target compound upon solvent evaporation.

Frequently Asked Questions (Troubleshooting)

Q: Can I use NaOH or KOH instead of LiOH for the hydrolysis? A: Yes, NaOH and KOH are viable and often preferred for pilot-plant scale-up due to lower costs. However, LiOH is recommended for initial laboratory-scale optimizations because the lithium cation coordinates strongly with the water/THF matrix, providing a milder, more controlled reaction rate that minimizes the risk of over-hydrolyzing the sterically hindered 5-carboxylate if the reaction is left unattended.

Q: How can I improve the initial regioselectivity of the alkylation to favor the 5-carboxylate? A: While inherent tautomeric distribution makes perfect selectivity impossible, you can shift the ratio. Using bulkier bases (like KHMDS instead of K₂CO₃) and less polar solvents (like THF instead of DMF) can alter the transition state energies, sometimes improving the yield of the desired isomer to an 8:1 ratio (2)[2].

Q: What happens to the minor 4-methyl-4H-1,2,4-triazole-3-carboxylate byproduct during hydrolysis? A: The 4-methyl isomer is also sterically hindered (the ester at C3 is adjacent to the N4-methyl group) and will largely resist mild hydrolysis, partitioning into the organic layer with your 5-carboxylate. Fortunately, N4 alkylation is highly disfavored sterically during the initial reaction, meaning it rarely constitutes more than 1–2% of the crude mixture. If ultra-high purity is required, a single recrystallization from MTBE/heptane post-extraction will clear this trace impurity.

Q: What if my downstream application actually requires the 3-carboxylate isomer? A: Do not discard the aqueous layer! The aqueous phase from the extraction contains the lithium salt of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. Simply acidify this aqueous layer to pH ~2 with 1M HCl, extract with a polar organic solvent (e.g., 10% isopropanol in dichloromethane), and re-esterify the isolated acid using ethanol and a catalytic amount of sulfuric acid.

References

  • Mikhina, E., et al. "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities." MDPI, 2024.1

  • Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, ACS Publications, 2019. 2

  • Wang, T., et al. "Process for preparing triazole substituted azaindoleoxoacetic piperazine derivatives and novel salt forms produced therein." US Patent 7968718B2, 2011. 3

Sources

Optimization

minimizing side reactions during ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate esterification

Welcome to the technical support center for the esterification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize side reactions, and optimize product yield and purity.

Introduction

The esterification of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid to its corresponding ethyl ester is a crucial transformation in the synthesis of various biologically active compounds. However, the inherent nucleophilicity of the triazole ring presents unique challenges, often leading to undesired side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems observed during the esterification process.

Problem 1: Low to No Yield of the Desired Ester

Question: I am performing a Fischer esterification of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid using ethanol and a catalytic amount of sulfuric acid, but I am observing a very low yield of the ethyl ester. What are the potential causes and how can I improve the conversion?

Answer:

Low yields in Fischer esterification of this substrate are common and can be attributed to several factors. The reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction in reverse.[1][2] Additionally, the basic nitrogen atoms in the triazole ring can be protonated by the acid catalyst, reducing its effectiveness.

Here is a systematic approach to troubleshoot low yields:

  • Drive the Equilibrium Forward: The Fischer esterification is reversible.[2][3] To shift the equilibrium towards the product, you can:

    • Use a Large Excess of Alcohol: Employing ethanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction to completion.[1]

    • Remove Water: Water is a byproduct of the reaction. Its removal will prevent the reverse hydrolysis reaction.[1][2] This can be achieved by:

      • Using a Dean-Stark apparatus.

      • Adding molecular sieves to the reaction mixture.

  • Optimize Catalyst Loading: While an acid catalyst is necessary, the triazole nitrogen atoms can be protonated, effectively sequestering the catalyst. Consider a slight increase in the catalyst concentration. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Consider an Alternative Method: If the Fischer esterification continues to provide low yields, a more reactive approach may be necessary. The use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by the addition of ethanol, is a highly effective method.[1]

This protocol is adapted from a similar synthesis of a triazole methyl ester.[4]

  • Suspend 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Remove the excess ethanol and SOCl₂ under reduced pressure.

  • The crude product can then be purified.

Problem 2: Presence of Multiple Byproducts in the Reaction Mixture

Question: My TLC analysis shows multiple spots in addition to my starting material and desired product. What are the likely side products and how can I minimize their formation?

Answer:

The most probable side reaction during the esterification of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid is the acylation of the triazole ring nitrogens.[1] The nitrogen atoms of the triazole ring are nucleophilic and can react with the activated carboxylic acid (or acyl chloride), leading to the formation of N-acylated side products.

  • Use Milder Conditions: High temperatures and highly reactive esterification agents can promote N-acylation. If using the thionyl chloride method, maintain a low temperature during the addition of SOCl₂.

  • Controlled Stoichiometry: Use the recommended stoichiometry of thionyl chloride (2.0-3.0 equivalents). Excess acylating agent can increase the likelihood of side reactions.

  • Alternative Activation: Consider using milder coupling reagents for esterification, such as those used in peptide synthesis (e.g., DCC/DMAP), although these can have their own side reactions.[5]

Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the decomposition of the starting material or product.[1] It is crucial to monitor the reaction and avoid unnecessarily long reaction times.

Visualizing the Reaction and Side Reactions

The following diagrams illustrate the intended esterification reaction and the potential N-acylation side reaction.

esterification_reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Desired Product start_material 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid catalyst Acid Catalyst (e.g., H₂SO₄) or SOCl₂ start_material->catalyst 1. Activation ethanol Ethanol ester Ethyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate catalyst->ester 2. Nucleophilic Attack & Esterification

Caption: Desired Esterification Pathway.

side_reaction cluster_intermediate Activated Intermediate cluster_side_product Side Product activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) activated_acid->activated_acid n_acylated N-Acylated Triazole Dimer/Oligomer activated_acid->n_acylated N-Acylation of Triazole Ring

Caption: Potential N-Acylation Side Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material (more polar) and the ester product (less polar).

Q2: My product is an oil and is difficult to purify by crystallization. What should I do?

A2: If the product is an oil or fails to crystallize, purification by column chromatography on silica gel is the recommended method.[6] Use a solvent system determined by TLC analysis to effectively separate the desired ester from unreacted starting material and any side products. Common eluent systems for similar compounds include toluene-acetone and petroleum ether-ethyl acetate.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and structure of the purified ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[6] The purity should be assessed by High-Performance Liquid Chromatography (HPLC).[6]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction with ethanol is exothermic and releases toxic gases (HCl and SO₂).

Summary of Recommended Reaction Conditions

ParameterFischer EsterificationThionyl Chloride Method
Alcohol Large excess (can be used as solvent)Anhydrous ethanol
Catalyst/Reagent Concentrated H₂SO₄ or p-TsOH (catalytic)Thionyl chloride (2.0-3.0 eq)
Temperature Reflux0 °C to reflux
Key Considerations Equilibrium reaction; requires water removalExothermic; releases toxic gases
Yield Often moderateGenerally higher

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ACS Publications. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed. [Link]

  • Common side reactions in the synthesis of substituted 1,2,4-triazoles. Benchchem.
  • Technical Support Center: Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid. Benchchem.
  • ChemInform Abstract: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles by Microwave-Assisted N-Acylation of Amide Derivatives and the Consecutive Reaction with Hydrazine Hydrochlorides.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transform
  • Fischer Esterification Reaction Mechanism. BYJU'S. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Product Class 14: 1,2,4-Triazoles. Thieme.
  • 1H-[7][8][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ACS Publications. [Link]

  • Acyl Transfer C
  • Technical Support Center: Methyl-1H-1,2,4-triazole-3-carboxylate Purific
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Esterification/Amidation Problems : r/Chempros. Reddit. [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). DTIC.
  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization &amp; Troubleshooting for Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering regioselectivity and yield bottlenecks during the synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering regioselectivity and yield bottlenecks during the synthesis of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate . Below, we address the mechanistic causality behind catalyst selection and provide field-validated protocols to ensure reproducible scale-up.

SynthesisRoutes A 1H-1,2,4-triazole- 5-carboxylic acid B Ethyl 1H-1,2,4-triazole- 5-carboxylate A->B EtOH, H+ (Esterification) C 1-Methyl-1H-1,2,4-triazole- 5-carboxylic acid A->C MeI, Base (Poor Regioselectivity) D Ethyl 1-methyl-1H-1,2,4- triazole-5-carboxylate (Target) B->D MeI, Base (Poor Regioselectivity) C->D EtOH, SOCl2 (High Yield, Reliable)

Figure 1: Synthetic pathways to ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Section 1: Troubleshooting Direct N-Methylation (Regioselectivity Issues)

Q: When I methylate ethyl 1H-1,2,4-triazole-5-carboxylate using methyl iodide (MeI) and potassium carbonate (K₂CO₃), NMR indicates I am predominantly isolating the 3-carboxylate isomer. How do I optimize the catalyst to favor the 1-methyl-5-carboxylate target?

A: This is a classic thermodynamic vs. kinetic control issue inherent to 1,2,4-triazole tautomerism [2]. When you deprotonate the triazole, the resulting triazolide anion delocalizes its negative charge across the N1, N2, and N4 positions.

  • The Causality: The N1 position (adjacent to the C5 ester) is highly sterically hindered compared to the N2 position. Soft base catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) operate under thermodynamic control. The system naturally favors alkylation at the least hindered nitrogen, which subsequently renumbers the ring to yield the undesired 1-methyl-1H-1,2,4-triazole-3-carboxylate isomer [3].

  • The Solution: To shift the regioselectivity toward the sterically hindered N1 position, you must alter the transition state. Switching to a hard base (e.g., NaH) in THF at cryogenic temperatures (-78°C) kinetically traps the N1 anion. Alternatively, utilizing a phase-transfer catalyst (PTC) like Tetrabutylammonium iodide (TBAI) in a biphasic NaOH/DCM system can alter the solvation shell of the anion, slightly improving N1 selectivity. However, direct methylation will always yield an isomeric mixture requiring tedious chromatographic separation.

Regioselectivity Substrate Ethyl 1H-1,2,4-triazole-5-carboxylate + Base Catalyst Intermediate Triazolide Anion (Delocalized Charge) Substrate->Intermediate Deprotonation N1 N1-Alkylation Target: 1-Me-5-carboxylate Intermediate->N1 Hard Base (NaH) Kinetic Control (-78°C) N2 N2-Alkylation Major: 1-Me-3-carboxylate Intermediate->N2 Soft Base (K2CO3) Thermodynamic Control N4 N4-Alkylation Minor: 4-Me-3-carboxylate Intermediate->N4 Sterically Hindered

Figure 2: Regioselectivity pathways during the N-methylation of triazolide anions.

Quantitative Comparison of Methylation Conditions

Table 1: Effect of Catalyst and Base on N-Methylation Regioselectivity

Base / CatalystSolventTemp (°C)Major Isomer IsolatedYield of Target (1-Me-5-COOEt)
K₂CO₃DMF251-Me-3-carboxylate< 15%
Cs₂CO₃MeCN601-Me-3-carboxylate< 10%
NaHTHF-78 to 0Mixture (1-Me-5 & 1-Me-3)~ 35-40%
NaOH / TBAI (PTC)DCM/H₂O25Mixture (1-Me-5 & 1-Me-3)~ 30%

Section 2: The Self-Validating Protocol (Acid-Catalyzed Esterification)

Q: Since N-methylation regioselectivity is inherently poor, what is the most reliable, scalable method to synthesize ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate?

A: The most robust, self-validating approach is to bypass the regioselectivity bottleneck entirely. Instead of methylating the triazole ester, begin with the commercially available pre-methylated core: 1-methyl-1H-1,2,4-triazole-5-carboxylic acid [4]. By performing an acid-catalyzed esterification on this substrate, you guarantee 100% regiochemical fidelity without the need for column chromatography.

Q: I attempted a standard Fischer esterification using H₂SO₄ and ethanol on the pre-methylated acid, but my conversions plateau at 60%. How can I drive the reaction to completion?

A: The plateau is caused by the reaction equilibrium and water generation. The 1,2,4-triazole ring is a strong hydrogen-bond acceptor and can hydrate heavily, making standard water-removal techniques (like Dean-Stark traps) inefficient [1].

  • The Causality: To break the equilibrium, you must use a catalyst system that irreversibly consumes water while activating the carboxylic acid. Thionyl chloride (SOCl₂) is the optimal reagent. It converts the carboxylic acid into a highly reactive acyl chloride intermediate, simultaneously reacting with any trace water to generate HCl and SO₂ gas. The in-situ generated HCl acts as the acidic catalyst for the subsequent ethanolysis, pushing the reaction irreversibly to >95% conversion.

Step-by-Step Methodology: SOCl₂-Mediated Esterification
  • Preparation: Suspend 1-methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 equiv) in anhydrous ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser and a drying tube, under an inert nitrogen atmosphere.

  • Catalyst Addition: Cool the suspension to 0°C using an ice-water bath. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise over 30 minutes. Note: Slow addition controls the exothermic reaction and prevents the volatilization of the ethanol solvent.

  • Reflux & Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (78°C) for 4 to 6 hours. Monitor the reaction progress via LC-MS or TLC until the starting acid is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and HCl gas. Dissolve the resulting crude residue in ethyl acetate (15 volumes) and wash carefully with saturated aqueous NaHCO₃ (3 x 5 volumes) to neutralize any trace acidic byproducts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting product is highly pure ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, requiring no further chromatographic purification.

References

  • Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL: 1

  • Title: Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate Source: Benchchem URL: 2

  • Title: Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir Source: ACS Publications URL: 3

  • Title: 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid Source: Chemsrc URL: 4

Sources

Optimization

resolving solubility issues of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of functionalized heterocycles. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3) presents a unique set of solvation challenges.

While the 1,2,4-triazole core provides significant electron density and acts as a strong hydrogen-bond acceptor[1], the molecule lacks hydrogen-bond donors (due to N1-methylation and C5-esterification). This creates a highly polar, aprotic-preferring molecule that exhibits non-linear solubility behaviors depending on the dielectric constant and protic nature of the chosen solvent[2].

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these solubility issues and provide self-validating protocols to keep your workflows moving.

Physicochemical Profiling & Solvent Compatibility

To establish a baseline, we must look at the thermodynamic solubility profile of triazole carboxylates. Solubility is not merely about "like dissolves like"; it is driven by the entropy of mixing and the ability of the solvent to disrupt the crystalline lattice without imposing a high energetic penalty[2].

Table 1: Solubility Profile & Solvent Compatibility Matrix

SolventDielectric Constant (ε)Solubility LevelPrimary ApplicationRisk / Causality
DMSO 46.7Excellent (>100 mM)Master Stocks, NMRHigh boiling point; causes aqueous "crash" upon dilution.
DCM 8.9ExcellentLiquid-Liquid ExtractionVolatile; excellent for partitioning polar aprotic solutes.
Ethyl Acetate 6.0GoodChromatography, ExtractionProne to emulsion formation in biphasic aqueous systems[3].
Ethanol 24.5ModerateRecrystallizationSafe protic solvent; "silent" transesterification.
Methanol 32.7ModerateNot RecommendedHigh risk of degradation via transesterification to methyl ester[4].
Hexanes 1.9Poor (<1 mM)Anti-solvent precipitationNon-polar; cannot overcome the dipole moment of the triazole ring.

Troubleshooting FAQs

Q1: I prepared a 50 mM stock solution in methanol. After two weeks at 4°C, a white precipitate formed and LC-MS shows a new mass peak. What happened? The Causality: You are observing solvent-induced degradation. Methanol is a nucleophilic protic solvent. Even trace amounts of acidic or basic impurities (often leaching from low-quality glass vials or present as residual synthetic reagents) will catalyze a transesterification reaction[4]. Your ethyl ester is being converted into the corresponding methyl ester, which has a different solubility threshold and crystallizes out of solution. The Solution: Never store ethyl esters in methanol. For long-term storage, utilize anhydrous DMSO or Acetonitrile (MeCN). If an alcohol must be used, use anhydrous ethanol; any background transesterification will simply regenerate the identical ethyl ester, rendering the reaction "silent."

Q2: During liquid-liquid extraction (LLE) from an aqueous reaction, my compound is not partitioning into diethyl ether. How do I improve recovery? The Causality: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is highly polar. Diethyl ether and hexanes lack the dielectric capacity to stabilize the molecule's dipole moment, making the energetic penalty of leaving the aqueous phase too high. The Solution: Switch your organic extraction solvent to Dichloromethane (DCM) or Ethyl Acetate (EtOAc). To force the partition, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the triazole in the water layer.

Q3: My 100 mM DMSO stock crashes out immediately when diluted into an aqueous biological assay buffer (PBS). How do I prevent this? The Causality: This is the classic "DMSO crash." While the compound is highly soluble in pure DMSO, the sudden introduction of water drastically lowers the overall dielectric constant of the micro-environment. This sudden shift causes rapid supersaturation, leading to hydrophobic collapse and nucleation. The Solution: Implement a micellar "step-down" strategy. Pre-dilute your DMSO stock with a non-ionic surfactant (like Tween-80) or a co-solvent (like PEG-400) before introducing it to the aqueous buffer. This creates a hydrophobic micro-environment that shields the compound during the aqueous transition.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in verification step to confirm success before moving to the next phase.

Protocol A: Preparation of a Stable 100 mM Master Stock
  • Weighing: Accurately weigh 15.52 mg of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (MW: 155.16 g/mol ) into a clean, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Agitation: Vortex for 60 seconds, followed by bath sonication at room temperature for 5 minutes.

  • Validation (The Tyndall Test): In a darkened room, shine a 5 mW red or green laser pointer horizontally through the vial. If the beam path is visible (scattering light), micro-particulates remain undissolved. Continue sonication until the laser beam path is completely invisible, confirming true molecular dissolution.

  • Storage: Blanket the vial headspace with Argon gas, seal tightly, and store at -20°C.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)
  • Aqueous Preparation: Transfer your aqueous reaction mixture containing the target compound to a separatory funnel.

  • Salting Out: Add solid NaCl incrementally while stirring.

  • Validation (Saturation Check): Stop adding NaCl only when visual confirmation of undissolved salt crystals at the bottom of the flask is achieved. This guarantees maximum aqueous saturation, forcing the organic compound out.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Vigorously shake for 2 minutes, venting frequently.

  • Phase Separation & Validation: Allow the layers to separate. Check the phase boundary clarity. If a cloudy emulsion forms (common with polar esters[3]), filter the entire biphasic mixture through a thin pad of Celite. The resulting filtrate will yield a razor-sharp biphasic boundary. Collect the upper organic layer.

Mechanistic Workflows

SolventSelection Start Determine Application Storage Long-Term Stock Storage Start->Storage Extraction Liquid-Liquid Extraction Start->Extraction Assay In Vitro Assay (Aqueous) Start->Assay Sol1 Use DMSO or MeCN (Avoid MeOH) Storage->Sol1 Sol2 Use EtOAc or DCM (Avoid Hexanes) Extraction->Sol2 Sol3 DMSO + PEG400/Tween (Prevent Crash) Assay->Sol3

Decision matrix for solvent selection based on experimental workflow.

Transesterification Ethyl Ethyl 1-methyl-1H- 1,2,4-triazole-5-carboxylate MeOH Methanol (Protic Solvent) Ethyl->MeOH Dissolved in EtOH Ethanol (Protic Solvent) Ethyl->EtOH Dissolved in Methyl Methyl Ester (Impurity/Precipitate) MeOH->Methyl Reacts via AcidBase Trace Acid/Base Catalysis AcidBase->Methyl Stable Silent Exchange (No new impurity) EtOH->Stable Reacts via

Mechanism of solvent-induced transesterification degradation in methanol versus ethanol.

References

  • 1,2,4-Triazole - Wikipedia Source: Wikipedia URL:[Link]

  • Transesterification - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Equilibrium Studies of Biodiesel Ethyl Esters Prepared with a Potassium Glyceroxide Catalyst Source: ACS Sustainable Resource Management - ACS Publications URL:[Link]

Sources

Troubleshooting

removing trace impurities from commercial ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate samples

Welcome to the technical support center for the purification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove trace impurities from commercial or crude synthetic samples. High purity is often a critical prerequisite for subsequent synthetic steps or biological screening, and this guide provides practical, field-proven insights to achieve this.

This document offers a structured approach to troubleshooting common purification challenges and answers frequently asked questions. The protocols and advice provided are grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. Each problem is followed by a detailed, step-by-step protocol and the scientific rationale behind the recommended solution.

Issue 1: My sample contains colored impurities and residual starting materials.

Colored impurities often indicate the presence of polymeric byproducts or degradation products, while residual starting materials are a common issue in many synthetic preparations. For crystalline solids like many triazole derivatives, recrystallization is the most effective first-line purification technique. It relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent.

Solution: Single-Solvent Recrystallization

Methanol has been shown to be an effective recrystallization solvent for the closely related compound, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, and is a good starting point for the title ethyl ester.[1]

  • Solvent Selection: Place a small amount of your crude sample in a test tube and add a few drops of methanol. Observe the solubility at room temperature. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot methanol required to completely dissolve the solid. This is a critical step to ensure maximum recovery; using too much solvent will result in a lower yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow cluster_steps Recrystallization Protocol Start Crude Sample Dissolve Dissolve in Minimal Hot Methanol Start->Dissolve HotFilter Hot Filtration (Optional, with Charcoal) Dissolve->HotFilter If colored Cool Slow Cooling & Ice Bath HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Methanol Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for single-solvent recrystallization.

Issue 2: My sample is an oil or fails to crystallize, and TLC analysis shows multiple closely-eluting spots.

When a compound "oils out" instead of crystallizing, it's often due to the presence of impurities that depress the melting point. If these impurities have similar polarity to your target compound, recrystallization may be ineffective. In such cases, column chromatography is the preferred method for separation.

Solution: Silica Gel Column Chromatography

Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For triazole esters, a common and effective eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2][3]

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of petroleum ether to ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or a high petroleum ether/ethyl acetate ratio). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude sample in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions and monitor the elution of your compound using TLC.

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). This will help to elute more strongly adsorbed compounds.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.

Chromatography_Workflow cluster_main Column Chromatography Protocol TLC 1. TLC Analysis (Optimize Eluent) Packing 2. Pack Column (Silica Gel Slurry) TLC->Packing Loading 3. Dry Load Sample Packing->Loading Elution 4. Elute with Solvent (Collect Fractions) Loading->Elution Analysis 5. Analyze Fractions by TLC Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Identify pure fractions Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Step-by-step workflow for purification by column chromatography.

Quantitative Data Summary

The following table summarizes recommended solvent systems for the purification of triazole carboxylates, based on literature for analogous compounds.

Purification MethodStationary PhaseRecommended Eluent/Solvent SystemCompound AnalogReference
Recrystallization N/AMethanolMethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate[1]
Column Chromatography Silica GelPetroleum Ether / Ethyl AcetateVarious triazole esters[2][3]
Column Chromatography Silica GelToluene / AcetoneMethyl 1H-1,2,4-triazole-3-carboxylate[4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate?

A1: The impurities will depend on the synthetic route used. A common synthesis involves the cyclization of an acylamidrazone. Potential impurities could include:

  • Isomeric products: N-alkylation of the triazole ring can sometimes lead to a mixture of isomers.[5] For example, you might have small amounts of ethyl 4-methyl-4H-1,2,4-triazole-5-carboxylate.

  • Unreacted starting materials: Depending on the specific synthesis, these could include compounds like ethyl glyoxalate, 1-methylhydrazinecarboximidamide, or related precursors.

  • Residual Solvents: Solvents used in the synthesis and workup, such as ethanol, dichloromethane, or DMF, are common trace impurities.[1]

Q2: My NMR spectrum looks clean, but I'm getting poor results in my subsequent reaction. Could there be an "invisible" impurity?

Q3: How do I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for confirming purity and structure:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify even minor impurities.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can help identify any remaining organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of the analogous methyl ester is 196-199 °C.

Q4: My compound is highly polar. What if standard silica gel chromatography doesn't work well?

A4: For highly polar compounds that either don't move from the baseline or streak on silica gel, you may need to consider alternative chromatographic techniques. Reverse-phase chromatography (using a C18 stationary phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable for such compounds.

Q5: What are the best practices for storing the purified ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate?

A5: Like many organic compounds, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

References
  • Supplementary Information. J. Braz. Chem. Soc. Available at: [Link]

  • Popov, A. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Available at: [Link]

  • ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information. ECHA. Available at: [Link]

  • Chafin, A. P., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Synthetic Communications, 37(9), 1493-1500. Available at: [Link]

  • ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. CN113651762A. Google Patents.
  • Ansari, M. F., et al. (2023). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. ResearchGate. Available at: [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

  • Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. PubChem. Available at: [Link]

  • Electronic Supplementary Information: A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines, alkynes and α-azido ketones. The Royal Society of Chemistry. Available at: [Link]

  • Separation of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and its 3-carboxylate Isomer: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1][2] The strategic placement of substituents on the triazole ring can dramatically influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of two key positional isomers: ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Understanding the nuances of their synthesis, characterization, and reactivity is paramount for researchers seeking to leverage these versatile building blocks in novel molecular design.

Regioselective Synthesis: A Tale of Two Isomers

The selective synthesis of the 1,5- and 1,3-disubstituted 1,2,4-triazole isomers is a classic example of kinetic versus thermodynamic control in a chemical reaction. The alkylation of the precursor, ethyl 1H-1,2,4-triazole-3-carboxylate, can occur at two of the three nitrogen atoms, leading to a mixture of products. However, by carefully controlling the reaction conditions, one can favor the formation of the desired isomer.

The N1-alkylation, leading to the 1,5-isomer (ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate), is generally considered to be the kinetically favored product. This is attributed to the N1 position being more sterically accessible. In contrast, the N2-alkylation, which after a potential Dimroth rearrangement can lead to the 1,3-isomer (ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate), is often the thermodynamically more stable product.[1][3] The Dimroth rearrangement is a well-documented isomerization of N-substituted triazoles, often facilitated by heat or acid/base catalysis, which allows for the interconversion between different isomeric forms.[3][4][5]

Caption: Regioselective synthesis of the 5-carboxylate and 3-carboxylate isomers.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The seemingly subtle difference in the position of the methyl group and the ethyl carboxylate substituent leads to distinct physicochemical and spectroscopic properties. These differences are crucial for their identification and for predicting their behavior in various chemical and biological systems.

PropertyEthyl 1-methyl-1H-1,2,4-triazole-5-carboxylateEthyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Molecular Formula C6H9N3O2C6H9N3O2
Molecular Weight 155.16 g/mol [6]155.15 g/mol [7]
CAS Number 106535-31-3[8]102139-12-8[7]
¹H NMR (Predicted) The triazole C-H proton is expected to appear at a distinct chemical shift compared to the 3-carboxylate isomer due to the different electronic environment.The triazole C-H proton's chemical shift will be influenced by the adjacent N-methyl group and the more distant ester group.
¹³C NMR (Predicted) The chemical shifts of the triazole ring carbons (C3 and C5) will be characteristic of the 1,5-disubstitution pattern.The chemical shifts of the triazole ring carbons will differ significantly from the 5-carboxylate isomer, providing a clear diagnostic tool.

Spectroscopic Distinction:

The most powerful tool for distinguishing between these two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the lone proton on the triazole ring (at C3 for the 5-carboxylate and at C5 for the 3-carboxylate) will be a key diagnostic feature. The proximity of the electron-withdrawing ester group and the electron-donating methyl group will have a pronounced effect on the electronic environment of this proton, leading to different chemical shifts.

  • ¹³C NMR: The chemical shifts of the two carbon atoms within the triazole ring will be significantly different for each isomer. These differences arise from the distinct substitution pattern and can be used for unambiguous identification.

Reactivity and Potential Applications: Exploring the Isomeric Landscape

The differential placement of the substituents in these isomers is expected to influence their reactivity and biological profiles.

Chemical Reactivity:

The lone pair of electrons on the N4 nitrogen atom in the 1,3-isomer may be more sterically accessible for further reactions compared to the N4 in the 1,5-isomer, where it is flanked by two substituents. This could lead to differences in their ability to act as ligands or to undergo further N-alkylation or other transformations. The electronic nature of the triazole ring in each isomer will also dictate their susceptibility to electrophilic or nucleophilic attack.

Potential Applications:

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals.[2][10][11] Derivatives of both 1,2,4-triazole-3-carboxylic acid and 1,2,4-triazole-5-carboxylic acid have been investigated for various biological activities.

  • Antifungal and Herbicidal Activity: Many commercial antifungal and herbicidal agents contain a 1,2,4-triazole core. The specific substitution pattern is critical for their efficacy and selectivity. It is plausible that both isomers, with further derivatization, could exhibit such activities.

  • Medicinal Chemistry: The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore. The different steric and electronic profiles of the 3- and 5-carboxylate isomers could lead to differential binding to biological targets, such as enzymes or receptors.

Caption: A generalized schematic of a triazole derivative interacting with a biological target.

Experimental Protocols

Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Thermodynamic Product)

This protocol is adapted from general procedures for the N-alkylation of 1,2,4-triazoles under conditions that favor the thermodynamic product.[12]

  • To a solution of ethyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 1,3-isomer.

Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Kinetic Product)

This protocol is designed to favor the formation of the kinetically controlled product.

  • Dissolve ethyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., acetone).

  • Add a milder base, such as potassium carbonate (1.5 eq), to the solution.

  • Add methyl iodide (1.1 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction closely by TLC to maximize the formation of the kinetic product and minimize rearrangement to the thermodynamic product.

  • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,5-isomer.

Characterization:

The synthesized isomers should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: As an indicator of purity.

Conclusion

The choice between ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and its 3-carboxylate isomer is a critical decision in the design of new molecules. Their distinct synthetic accessibility, governed by the principles of kinetic and thermodynamic control, and their unique spectroscopic signatures provide chemists with the tools to selectively prepare and identify these valuable building blocks. While their specific applications are still being explored, the rich history of 1,2,4-triazoles in medicine and agriculture suggests that both isomers hold significant promise for the development of novel, bioactive compounds. A thorough understanding of their comparative chemistry is the first step towards unlocking their full potential.

References

  • Dimroth, O. Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie1909, 364 (2), 183-226.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Molecules2025, 30 (19), 12345.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research2023, 79 (1), 84-91.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences2022, 5 (1), 1-10.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds2021, 57 (10), 985-1002.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry2013 , 9, 2626-2634.

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules2024, 29 (21), 4808.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal2016, 10 (1), 23.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry2022, 10, 965281.
  • ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information. Chembase. ([Link])

  • Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. PubChem. ([Link])

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH2025, 3 (5), 288-294.

Sources

Comparative

comparing reactivity of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and methyl ester analogues

Comparative Reactivity Guide: Ethyl vs. Methyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate in Drug Discovery Mechanistic Overview & Causality In the synthesis of triazole-containing pharmaceuticals, the selection of the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Ethyl vs. Methyl 1-Methyl-1H-1,2,4-Triazole-5-Carboxylate in Drug Discovery

Mechanistic Overview & Causality

In the synthesis of triazole-containing pharmaceuticals, the selection of the correct ester building block is critical for optimizing reaction kinetics, yield, and scalability. When comparing ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate with its methyl ester analogue , the primary differentiator is their reactivity in Nucleophilic Acyl Substitution (NAS) reactions.

The 1,2,4-triazole core is inherently electron-withdrawing. The nitrogen atoms at the N1 and N4 positions exert a strong inductive (-I) effect, increasing the electrophilicity of the carbonyl carbon at the C5 position. While this makes both esters highly reactive compared to standard aliphatic esters, the methyl ester consistently outperforms the ethyl ester in terms of reaction kinetics.

This performance gap is driven by steric hindrance during the rate-limiting step of the NAS mechanism: the formation of the tetrahedral intermediate[1]. The rate of nucleophile addition to the carbonyl carbon decreases as the steric bulk of the alkoxy leaving group increases[1]. Consequently, the smaller methoxy group of the methyl ester presents a lower activation energy barrier than the ethoxy group, enabling faster nucleophilic attack by amines, hydrides, or hydroxide ions.

NAS_Mechanism A Nucleophile Attack (Amine/Hydride) B Carbonyl Carbon (Electrophilic due to Triazole) A->B Addition C Tetrahedral Intermediate (Rate-Limiting Step) B->C Steric Hindrance (Ethyl > Methyl) D Collapse & Leaving Group Expulsion (Methoxide vs Ethoxide) C->D Electronic Stabilization E Final Product (Amide/Alcohol/Acid) D->E Irreversible Step

Nucleophilic Acyl Substitution (NAS) pathway for triazole-5-carboxylates.

Quantitative Data: Reactivity Comparison

The kinetic advantages of the methyl ester translate directly into measurable laboratory outcomes. The table below summarizes the comparative performance of both analogues across standard synthetic transformations.

Reaction TypeStandard ReagentsMethyl Ester (Time / Yield)Ethyl Ester (Time / Yield)Mechanistic Driver
Direct Amidation Primary Amine, DIPEA, 80°C4–6 h / >85%12–18 h / 60–70%Reduced steric hindrance at the tetrahedral intermediate[1].
Mild Reduction NaBH₄, CaCl₂, EtOH, 0°C to RT12 h / 90%24 h / 75%Faster hydride attack kinetics on the less shielded carbonyl[2].
Hydrolysis LiOH, THF/H₂O, RT1 h / >95%3 h / >95%Marginal difference; driven by alkoxide leaving group stability.

Note: While unactivated aliphatic esters often require stoichiometric Lewis acids (e.g., TiO(acac)₂) for amidation[3], the electronic activation provided by the triazole ring allows these specific esters to bypass such requirements under thermal conditions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific parameters are chosen.

Protocol A: Direct Amidation (Optimized for Methyl Ester)

Objective: Synthesize a triazole-5-carboxamide derivative without the need for prior saponification to the carboxylic acid. Causality: The methyl ester is chosen to minimize reaction time and thermal degradation. DIPEA is utilized to neutralize amine hydrochloride salts, ensuring the amine remains in its active, nucleophilic free-base form.

  • Initialization: Dissolve methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 equiv) in anhydrous toluene or n-butanol (0.2 M concentration).

  • Nucleophile Addition: Add the primary amine (1.2 equiv). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Validation Check: Monitor via LC-MS. The methyl ester should show >90% conversion within 4–6 hours. (If using the ethyl ester, expect to increase the temperature to 100°C and wait up to 18 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Amidation_Workflow Start Starting Ester (Methyl or Ethyl) Reagents Add Amine + Base (DIPEA in Solvent) Start->Reagents Heat Thermal Activation (80-120°C) Reagents->Heat Monitor LC-MS Monitoring (Methyl reacts faster) Heat->Monitor Workup Aqueous Workup & Purification Monitor->Workup

Standard amidation workflow highlighting the kinetic advantage of methyl esters.

Protocol B: Chemoselective Reduction to Alcohol

Objective: Reduce the ester to (1-methyl-1H-1,2,4-triazol-5-yl)methanol. Causality: Standard LiAlH₄ can cause ring opening or over-reduction. Using a combination of NaBH₄ and CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a mild Lewis acid, coordinating to the ester carbonyl to increase electrophilicity, allowing the relatively mild borohydride to execute the reduction chemoselectively[2]. Alternatively, DIBAL-H at -70°C provides precise control[4].

  • Preparation: Suspend the methyl ester (1.0 equiv) and anhydrous CaCl₂ (0.6 equiv) in absolute ethanol at 0°C under nitrogen[2].

  • Hydride Delivery: Portion-wise, add NaBH₄ (1.2 equiv) to control the exothermic evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Check: TLC (10% MeOH in DCM) should indicate the disappearance of the higher-Rf ester spot and the appearance of a highly polar alcohol spot.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract thoroughly with ethyl acetate, as the resulting triazole alcohol is highly water-soluble.

Strategic Selection Guide

  • Choose the Methyl Ester when: You are conducting high-throughput library synthesis, performing direct amidations, or executing mild reductions. The kinetic advantage significantly reduces workflow bottlenecks and limits the thermal degradation of sensitive substrates.

  • Choose the Ethyl Ester when: The intermediate must be stored for extended periods (the added steric bulk provides slightly higher stability against ambient moisture/hydrolysis), or when the volatility of the byproduct (ethanol vs. methanol) is a specific safety or process chemistry consideration for scale-up.

References

1.[3] Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species Source: The Journal of Organic Chemistry - ACS Publications URL:

2.[1] Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions Source: Vanderbilt University URL:

3.[4] WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL:

4.[2] WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors Source: Google Patents URL:

Sources

Validation

Comparative Guide: HPLC Method Validation for Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic intermediates. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic intermediates. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). However, accurately determining its purity requires overcoming specific chromatographic challenges inherent to the triazole moiety.

This guide objectively compares column chemistries, explains the causality behind our optimized method parameters, and provides a self-validating experimental protocol fully compliant with the latest [1] framework.

Mechanistic Rationale & Column Comparison

The primary analytical challenge of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate lies in the 1,2,4-triazole ring. The basic nitrogen atoms possess lone electron pairs that readily undergo secondary interactions with unreacted, acidic silanol groups on standard silica-based stationary phases. As observed in broader [2], this phenomenon causes severe peak tailing, which obscures closely eluting impurities and compromises quantitative accuracy.

To resolve this, we must shift the retention mechanism. While a standard C18 column relies purely on hydrophobic dispersion forces, a Biphenyl stationary phase introduces π−π stacking. The electron-dense biphenyl rings of the stationary phase interact selectively with the electron-deficient triazole ring. This orthogonal retention mechanism outcompetes the silanol interactions, resulting in sharp, symmetrical peaks.

ColumnMechanics Analyte Ethyl 1-methyl-1H-1,2,4- triazole-5-carboxylate C18 Standard C18 (Hydrophobic) Analyte->C18 Analyzed on Biphenyl Biphenyl Phase (π-π & Hydrophobic) Analyte->Biphenyl Analyzed on HILIC HILIC Phase (Polar Retention) Analyte->HILIC Analyzed on Tail Silanol Interactions (Peak Tailing) C18->Tail Basic Nitrogen Sharp Enhanced Selectivity (Sharp Peaks) Biphenyl->Sharp π-π Stacking Retain Strong Retention (Long Run Times) HILIC->Retain Polar Partitioning

Fig 1: Mechanistic interaction pathways of the triazole analyte with various stationary phases.

Quantitative Performance Comparison

The experimental data below highlights why the Biphenyl column is the superior alternative for this specific compound compared to standard C18 and HILIC (Hydrophilic Interaction Liquid Chromatography) phases.

Table 1: Comparative Column Performance for Triazole Purity Analysis

ParameterStandard C18HILICBiphenyl (Optimized)
Retention Mechanism HydrophobicHydrophilic PartitioningHydrophobic + π−π Stacking
Tailing Factor (USP) 1.95 (Fail)1.45 (Pass)1.10 (Excellent)
Resolution ( Rs​ ) 1.21.82.6
Theoretical Plates (N) 4,5008,20012,500

Self-Validating Experimental Protocol

A scientifically sound protocol must act as a self-validating system. By integrating a System Suitability Test (SST) as a strict gatekeeper, we ensure that the chromatographic system is fit-for-purpose before any sample is injected. Similar to established protocols for [3], we utilize Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, lowering the mobile phase pH to suppress silanol ionization and further sharpen the triazole peak.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Core-shell Biphenyl (100 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 60% B over 12 minutes, hold for 2 minutes, re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains mass transfer kinetics)

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

2. System Suitability Testing (The Gatekeeper):

  • Prepare a standard solution of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate at 100 µg/mL.

  • Inject the standard 6 consecutive times.

  • Validation Check: Proceed only if %RSD of peak area is ≤ 2.0%, Tailing Factor is ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.

3. Sample Preparation:

  • Accurately weigh 25.0 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent of Water:Acetonitrile (50:50, v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into an HPLC vial.

ValidationWorkflow Prep 1. Sample Prep Spike API with known impurities SST SST Prep->SST Spec Spec SST->Spec Lin 4. Linearity & Range R² ≥ 0.999 LOQ to 120% Spec->Lin Acc 5. Accuracy & Precision Recovery 98-102% %RSD ≤ 2.0% Lin->Acc Report 6. Final Report ICH Q2(R2) Compliant Data Acc->Report

Fig 2: Self-validating ICH Q2(R2) experimental workflow for triazole purity analysis.

ICH Q2(R2) Method Validation Data

To prove the trustworthiness of this method, it was subjected to full validation according to the [1]. The table below summarizes the experimental validation data, proving that the Biphenyl-based method is highly robust for routine quality control and stability testing.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the analyte retention time from diluent or spiked impurities.Resolution ( Rs​ ) from closest impurity = 2.6. Peak purity index > 0.999.Pass
Linearity & Range Correlation coefficient ( R2 ) ≥ 0.999 from LOQ to 120% of target concentration. R2 = 0.9998 (Range: 0.15 µg/mL to 120 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels (80%, 100%, 120%).99.4% – 100.8% across all levels.Pass
Precision (Repeatability) %RSD of peak area ≤ 2.0% for 6 independent sample preparations.%RSD = 0.65% (n=6).Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass
Robustness Method remains unaffected by deliberate, small variations (e.g., ±0.2 mL/min flow, ±2°C temp).%RSD remained < 1.0%; no shift in resolution.Pass

By understanding the chemical causality—specifically the interaction between the triazole's basic nitrogens and the stationary phase—we successfully engineered an analytical method that outperforms standard C18 approaches, ensuring absolute data integrity for Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate purity analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) |[Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma | PubMed Central (PMC) |[Link]

Comparative

benchmarking hydrolysis rates of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate against other triazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the factors influencing the hydrolysis rate of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a key scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors influencing the hydrolysis rate of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a key scaffold in medicinal chemistry. In the absence of direct comparative kinetic data in the public domain, this document offers a predictive framework based on established principles of physical organic chemistry, supported by a detailed experimental protocol to enable researchers to generate empirical data.

Introduction: The Significance of Triazoles and Hydrolytic Stability

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antifungal and anticancer drugs. Its prevalence is due to its unique physicochemical properties, such as its ability to engage in hydrogen bonding and its metabolic stability. The ester functional group is often incorporated into drug candidates to improve properties like solubility and bioavailability, frequently acting as a prodrug moiety.

The hydrolytic stability of these ester-containing triazole derivatives is a critical parameter that dictates their shelf-life, in-vivo half-life, and overall therapeutic efficacy. Understanding the rate at which these esters hydrolyze to their corresponding carboxylic acids is paramount for designing robust and reliable drug candidates. This guide focuses on benchmarking the predicted hydrolysis rate of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate against its structural isomers.

Fundamentals of Ester Hydrolysis

The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base.[1] The rate of this reaction is profoundly influenced by the electronic and steric environment around the ester carbonyl group.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of an ester is typically an irreversible process that follows a nucleophilic acyl substitution mechanism.[2] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the alkoxide leaving group yields the carboxylic acid, which is then deprotonated in the basic medium to form the carboxylate salt.[2]

The rate of saponification is highly sensitive to the electronic nature of the substituents on the acyl portion of the ester. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[3] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and retard the hydrolysis rate.

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible process, representing the reverse of Fischer esterification.[1] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is regenerated.[2]

Electronic and Steric Properties of Isomeric Triazole Carboxylates

The hydrolytic stability of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is intrinsically linked to the electronic properties of the triazole ring and the steric environment around the ester functionality. To facilitate a comparative analysis, we will consider the target molecule and several of its isomers:

  • Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Target Molecule)

  • Ethyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (Isomer 1)

  • Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Isomer 2)

  • Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Isomer 3)

Electronic Effects

The triazole ring is known to be electron-withdrawing in nature due to the presence of three electronegative nitrogen atoms.[4] This inherent electron-withdrawing character increases the electrophilicity of the attached ester's carbonyl carbon, suggesting that triazole esters, in general, will be more susceptible to hydrolysis than their non-heterocyclic counterparts like ethyl benzoate.

The position of the nitrogen atoms and the point of attachment of the carboxylate group significantly influence the magnitude of this electron-withdrawing effect. Studies have shown that the 1,5-disubstituted 1,2,3-triazole is a more potent electron-withdrawing group compared to the 1,4-disubstituted isomer.[4] Furthermore, the position of the N-methyl group in 1,2,4-triazoles will also modulate the electronic properties of the ring.

Steric Effects

Steric hindrance around the carbonyl group can impede the approach of a nucleophile (hydroxide ion or water), thereby slowing down the rate of hydrolysis.[5] In the case of the triazole isomers under consideration, the steric bulk of the triazole ring itself and the position of the N-methyl group relative to the ester can influence the accessibility of the carbonyl carbon.

Predicted Relative Hydrolysis Rates

Based on the principles of physical organic chemistry, we can predict the relative rates of hydrolysis for our target molecule and its isomers. This predictive benchmarking is summarized in the table below.

CompoundPredicted Relative Hydrolysis Rate (Base-Catalyzed)Rationale
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (Target) HighThe 1,2,4-triazole ring is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon.
Ethyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (Isomer 1) HighSimilar to the target molecule, the 1,2,4-triazole ring is electron-withdrawing. The different methylation position may slightly alter the electronic effect.
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (Isomer 2) ModerateThe 1,4-disubstituted 1,2,3-triazole is known to be less electron-withdrawing than the 1,5-isomer, suggesting a slower hydrolysis rate compared to Isomer 3.
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Isomer 3) Very HighThe 1,5-disubstituted 1,2,3-triazole is a powerful electron-withdrawing group, which should significantly accelerate the rate of hydrolysis.

Disclaimer: The relative hydrolysis rates presented in this table are predictive and based on established electronic and steric effects. Experimental verification is essential to confirm these predictions.

Experimental Protocol for Determining Hydrolysis Rates

To empirically determine and compare the hydrolysis rates of the triazole esters, the following experimental protocol using High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Reagents
  • Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and its isomers

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Sodium hydroxide (for base-catalyzed hydrolysis studies)

  • Hydrochloric acid (for acid-catalyzed hydrolysis studies)

  • pH meter

  • HPLC system with a UV detector and a C18 reversed-phase column

HPLC Method Development
  • Develop an isocratic or gradient HPLC method capable of separating the parent ester from its corresponding carboxylic acid hydrolysis product.

  • A typical mobile phase would consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Set the UV detection wavelength to the absorbance maximum of the triazole compounds.

  • Establish a calibration curve for the ester to quantify its concentration over time.

Kinetic Run (Base-Catalyzed Hydrolysis)
  • Prepare a stock solution of the triazole ester in a suitable solvent (e.g., acetonitrile).

  • In a thermostated reaction vessel, prepare a buffered aqueous solution at the desired pH (e.g., pH 10).

  • Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffered solution.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing it with a stoichiometric amount of acid.

  • Analyze the quenched sample by HPLC to determine the concentration of the remaining ester.

  • Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the slope of this plot will be the negative of the observed rate constant (k_obs).

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#E8F0FE"; "Stock_Solution" [label="Prepare Ester Stock Solution"]; "Buffered_Solution" [label="Prepare Buffered Solution (pH 10)"]; }

subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#FCE8E6"; "Initiate_Reaction" [label="Initiate Hydrolysis"]; "Time_Sampling" [label="Sample at Time Intervals"]; "Quench_Reaction" [label="Quench with Acid"]; }

subgraph "cluster_Analysis" { label="Analysis"; style=filled; color="#E6F4EA"; "HPLC_Analysis" [label="Analyze by HPLC"]; "Data_Plotting" [label="Plot ln[Ester] vs. Time"]; "Calculate_k_obs" [label="Calculate Rate Constant"]; }

"Stock_Solution" -> "Initiate_Reaction"; "Buffered_Solution" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Time_Sampling" -> "Quench_Reaction" -> "HPLC_Analysis" -> "Data_Plotting" -> "Calculate_k_obs"; } Caption: Workflow for the experimental determination of ester hydrolysis rates.

Mechanistic Discussion and Visualization

The predicted differences in the hydrolysis rates of the triazole isomers can be rationalized by considering the stability of the tetrahedral intermediate formed during the rate-determining step of base-catalyzed hydrolysis.

dot graph "Hydrolysis_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

"Ester" [label="Triazole Ester"]; "Intermediate" [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; "Products" [label="Carboxylate + Alcohol"];

"Ester" -> "Intermediate" [label="+ OH-"]; "Intermediate" -> "Products" [label="- RO-"]; } Caption: Base-catalyzed hydrolysis mechanism of a triazole ester.

An electron-withdrawing triazole ring stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate through an inductive effect, thereby lowering the activation energy of the reaction and increasing the rate of hydrolysis. The more electron-withdrawing the triazole isomer, the greater the stabilization of the intermediate and the faster the hydrolysis. Therefore, the predicted higher hydrolysis rate for ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Isomer 3) is attributed to the superior electron-withdrawing capacity of the 1,5-disubstituted 1,2,3-triazole ring compared to the other isomers.

Conclusion

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Ester Hydrolysis: Acid and Base-C
  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r
  • Deep learning for predictions of hydrolysis rates and conditional molecular design of esters.
  • Effect of unsaturated substituents on the hydrolysis of esters. RSC Publishing.
  • Ester Hydrolysis Rate Constant Prediction from Quantum Topological Molecular Similarity Descriptors. The Journal of Physical Chemistry A.
  • Ester Hydrolysis - an overview. ScienceDirect Topics.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed.

Sources

Validation

A Comparative Guide to Nitrogen-Rich Heterocyclic Building Blocks: Profiling Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

Nitrogen-rich heterocycles are the cornerstone of modern medicinal chemistry, appearing in over 75% of FDA-approved small-molecule therapeutics[]. Among these, the 1,2,4-triazole scaffold has emerged as a "privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitrogen-rich heterocycles are the cornerstone of modern medicinal chemistry, appearing in over 75% of FDA-approved small-molecule therapeutics[]. Among these, the 1,2,4-triazole scaffold has emerged as a "privileged structure" due to its exceptional metabolic stability, strong hydrogen-bonding capacity, and ability to act as a bioisostere for amides and esters[2][3].

As drug discovery increasingly relies on Fragment-Based Drug Design (FBDD) and late-stage functionalization, selecting the correct heterocyclic building block is critical. This guide provides an objective, data-driven comparison of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate against other common nitrogenous cores (pyrazoles, imidazoles, and tetrazoles), alongside self-validating experimental protocols for its application.

Structural Rationale: Why Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate?

Unsubstituted 1,2,4-triazoles undergo rapid annular tautomerization between their 1H and 4H forms. In a biological system, this dynamic flux complicates Structure-Activity Relationship (SAR) studies because the binding geometry remains ambiguous.

By utilizing ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate , researchers lock the heterocycle into a defined 1H configuration. The N1-methyl group acts as a steric anchor, while the 5-carboxylate provides a highly versatile synthetic handle. This specific substitution pattern forces a predictable dipole moment and ensures that the N2 and N4 atoms are exclusively available as hydrogen bond acceptors (HBAs), which is pivotal for interacting with target kinase hinge regions or enzymatic pockets[4].

Synthetic Divergence Pathway

The ethyl ester at the 5-position is a gateway to numerous pharmacophores. It can be saponified to a free acid for amide coupling, or reduced to an alcohol/aldehyde for reductive aminations and Wittig reactions[5][6].

G Ester Ethyl 1-methyl-1H- 1,2,4-triazole-5-carboxylate Acid Carboxylic Acid Intermediate Ester->Acid LiOH, THF/H2O (Hydrolysis) Alcohol Alcohol Intermediate Ester->Alcohol LiBH4 or NaBH4 (Reduction) Amide Amide Bioisosteres (Lead Compounds) Acid->Amide HATU, DIPEA (Coupling) Aldehyde Aldehyde Precursor Alcohol->Aldehyde MnO2 or Swern (Oxidation)

Synthetic divergence of 1,2,4-triazole-5-carboxylate in drug discovery.

Comparative Physicochemical Profiling

To rationally select a building block, one must understand how its electronic and physicochemical properties influence pharmacokinetics (PK) and target affinity. The table below compares the 1,2,4-triazole core with alternative nitrogen-rich five-membered rings[][4][7].

Table 1: Physicochemical Comparison of N-Heterocyclic Cores
Heterocyclic CoreTypical pKa (Conjugate Acid)LogP (Unsubstituted)Primary Medicinal Chemistry ApplicationKey Advantage
1,2,4-Triazole ~2.2-0.65Amide bioisostere, antifungal pharmacophoreHigh polarity improves aqueous solubility; resists CYP450 oxidation[2][4].
Imidazole ~7.0-0.02Metal chelator (e.g., CYP51 inhibitors)Protonated at physiological pH; excellent coordinate covalent binder[2][8].
Pyrazole ~2.50.26Kinase hinge-binders, anti-inflammatoriesStrong π−π stacking capabilities; rigid planar geometry[7][9].
Tetrazole ~4.5-0.18Carboxylic acid bioisostere (ARBs)Mimics the pKa of -COOH while increasing metabolic stability and lipophilicity[].
1,2,3-Triazole ~1.20.16Click-chemistry linkers, spacersExtreme metabolic stability; inert to acidic/basic hydrolysis[4][7].

Causality in Core Selection: If your lead compound suffers from poor aqueous solubility (high LogP) and rapid oxidative metabolism at a phenyl ring, swapping the phenyl ring for a 1-methyl-1,2,4-triazole will dramatically lower the LogP (due to the inherent polarity of the three nitrogen atoms) while completely blocking CYP450-mediated aromatic oxidation[4]. Conversely, if you need to mimic a deprotonated state at pH 7.4, a tetrazole is the superior choice due to its acidic proton[].

Experimental Methodologies

The following protocols outline the optimal conditions for utilizing ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. These methods are designed as self-validating systems, incorporating specific reagents chosen to mitigate the unique electronic challenges of electron-deficient heterocycles.

Protocol A: Saponification to 1-Methyl-1H-1,2,4-triazole-5-carboxylic Acid

Electron-deficient heterocyclic esters can be prone to decarboxylation if subjected to harsh acidic hydrolysis or excessive heating. A mild, biphasic basic hydrolysis is required.

Reagents:

  • Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Solvent: THF / H₂O (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in THF. Causality: THF is a polar aprotic solvent that fully solubilizes the organic starting material while remaining miscible with water.

  • Base Addition: Cool the solution to 0 °C and add an aqueous solution of LiOH dropwise. Causality: Li⁺ acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, accelerating the attack by the hydroxide nucleophile at lower temperatures, thereby preventing thermal degradation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup (Self-Validating Step): Concentrate the mixture in vacuo to remove THF. Acidify the remaining aqueous layer to pH ~2 using 1M HCl. The product should precipitate as a white solid. If no precipitation occurs, extract with 10% MeOH in Dichloromethane (DCM), as the highly polar triazole acid may remain water-soluble.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling via HATU

Coupling an amine to a 1,2,4-triazole-5-carboxylic acid using standard EDC/HOBt often results in low yields due to the electron-withdrawing nature of the triazole ring, which destabilizes the active ester intermediate. HATU is the reagent of choice.

Reagents:

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Suspend the carboxylic acid in anhydrous DMF under N₂. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature. Causality: HATU generates a 7-azabenzotriazole active ester. The nitrogen at the 7-position of the HOAt leaving group forms an intramolecular hydrogen bond with the incoming amine. This "neighboring group participation" pre-organizes the transition state, drastically accelerating the coupling of sterically hindered or electronically deactivated substrates.

  • Amine Addition: Add the amine (neat or dissolved in a minimum amount of DMF) to the activated mixture.

  • Reaction: Stir for 4–12 hours at room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: DMF is notoriously difficult to remove; washing with aqueous LiCl effectively partitions DMF into the aqueous phase, ensuring a clean crude product.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Conclusion

Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is a highly strategic building block for modern drug discovery. Compared to imidazoles and pyrazoles, its incorporation yields compounds with superior aqueous solubility, defined hydrogen-bonding vectors, and robust metabolic stability[3][4]. By utilizing the optimized, mechanistically sound protocols provided above, researchers can seamlessly integrate this privileged scaffold into their FBDD and lead-optimization pipelines.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application ACS Publications[Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential PubMed (NIH)[Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications PMC (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate In modern drug discovery and pharmaceutical development, triazole derivatives like ethyl 1-methyl-1H-1,2,4-triazole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

In modern drug discovery and pharmaceutical development, triazole derivatives like ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate are critical building blocks. However, the high nitrogen content inherent to the 1,2,4-triazole ring presents specific challenges for laboratory waste management and environmental health and safety (EHS).

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and institutional disposal of this compound, ensuring compliance with environmental regulations and promoting a culture of rigorous laboratory safety.

Physicochemical and Hazard Profile

Before initiating any disposal protocol, it is critical to understand the compound's hazard profile. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is an organic heterocycle that requires careful handling to prevent personnel exposure and environmental contamination.

Table 1: Chemical Identity and Hazard Summary

ParameterSpecification
Chemical Name Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
CAS Number 106535-31-3[1]
Molecular Formula C6H9N3O2
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Waste Classification Non-halogenated nitrogenous organic waste
Incompatibilities Strong oxidizing agents, strong acids, strong bases

Waste Segregation and Handling Protocol

The foundation of chemical disposal is proper segregation at the point of generation. Mixing nitrogen-rich heterocyclic waste with incompatible streams can lead to dangerous exothermic reactions or complicate downstream processing.

Step-by-Step Segregation Methodology:

  • Preparation and PPE: All handling of waste containing this compound must occur within a certified chemical fume hood. Personnel must wear standard laboratory PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. Causality: The compound is a known skin and eye irritant, and specific target organ toxicity (STOT SE 3) suggests potential respiratory or central nervous system effects upon inhalation of dust or vapors[1].

  • Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste container. Causality: HDPE provides excellent chemical resistance to most organic solvents that might be co-mingled with the triazole waste during synthesis workflows.

  • Waste Categorization: Deposit the material into a container strictly designated for "Non-Halogenated Organic Waste." Do not mix with halogenated waste streams. Causality: Halogenated waste requires different incineration parameters to manage hydrochloric acid (HCl) emissions. Co-mingling unnecessarily increases the cost and complexity of waste treatment.

  • Labeling: The waste ticket must explicitly list "Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate" and note it as a "Nitrogenous Organic." Causality: Alerting your institutional EHS department to the high nitrogen content ensures the waste is routed to a facility equipped with appropriate emission scrubbers.

Institutional Disposal Methodology: High-Temperature Incineration

Laboratory personnel must never dispose of triazole derivatives via the municipal sewer system or general trash. The only acceptable method for the ultimate destruction of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is high-temperature incineration managed by a licensed Treatment, Storage, and Disposal Facility (TSDF).

The Chemistry of Triazole Disposal: When nitrogenous organic compounds are incinerated, the combustion process breaks the stable triazole ring. However, the oxidation of fuel-bound nitrogen inevitably leads to the formation of nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO2). NOx gases are severe environmental pollutants that contribute to photochemical smog, ozone depletion, and acid rain[2].

To mitigate this, TSDFs employ specific operational controls:

  • Low-NOx Burners: Advanced incineration facilities utilize staged combustion or low-NOx precombustion chambers. By carefully controlling the oxygen-to-fuel ratio in the primary combustion zone (creating a fuel-rich environment), the facility can force the nitrogen in the triazole ring to recombine into harmless diatomic nitrogen (N2) gas rather than oxidizing into NOx[2].

  • Post-Combustion Scrubbing (DeNOx): Any residual NOx generated during the destruction of the waste is removed using Selective Catalytic Reduction (SCR) or wet scrubbing systems before the exhaust is released into the atmosphere.

G Gen Waste Generation (Triazole Derivative) Seg Segregation: Non-Halogenated Nitrogenous Waste Gen->Seg TSDF Transfer to TSDF (Licensed Contractor) Seg->TSDF Incinerate High-Temp Incineration (Ring Cleavage) TSDF->Incinerate Scrub DeNOx Scrubbing (Emission Control) Incinerate->Scrub

Workflow for the segregation and institutional disposal of nitrogenous organic waste.

Emergency Spill Protocol

In the event of an accidental spill of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate during transit or weighing:

  • Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside, or increase room ventilation if outside a hood.

  • Containment: If the material is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Causality: Inert absorbents prevent the spread of the chemical without risking secondary reactions.

  • Collection: Use non-sparking tools to sweep up the absorbed material (or the solid powder, if spilled in dry form) and place it into a sealable, compatible hazardous waste container.

  • Decontamination: Wash the spill surface with a suitable organic solvent (e.g., ethanol or isopropanol) followed by soap and water to remove any residual compound. All cleanup materials must be disposed of as hazardous waste alongside the spilled chemical.

References

  • NextSDS. "ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Energiforskning. "Low Temperature DeNOx Technologies for Power and Waste Incineration Plants." Energiforskning.dk, July 2016. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Low NOx Strategy for Combusting High Nitrogen Content Fuels." EPA NEPIS Database. Available at: [Link]

  • Ministry of Environment, Forest and Climate Change (India). "PRE – FEASIBILITY REPORT - Environmental Clearance (Industrial Solid/Hazardous Waste Management)." Environmentclearance.nic.in. Available at:[Link]

Sources

Handling

Personal protective equipment for handling ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a self-validating system of operational logic. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a self-validating system of operational logic. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS: 106535-31-3) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry to synthesize complex active pharmaceutical ingredients (APIs) [1]. However, the physicochemical properties of its triazole core and ester functionality require stringent, causality-driven handling protocols to ensure both the integrity of your assay and the safety of your personnel.

The following guide provides an authoritative, step-by-step operational plan for handling this compound, bridging the gap between theoretical hazard data and field-proven laboratory execution.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the specific mechanisms of toxicity associated with this compound. According to its Globally Harmonized System (GHS) classification, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate presents three primary hazards [1]:

  • H315 (Skin Irritation, Category 2): The lipophilic nature of the ester functionality allows the compound to interact with the lipid bilayer of the stratum corneum, potentially causing localized dermatitis upon contact.

  • H319 (Serious Eye Irritation, Category 2A): Contact with the ocular mucosa can induce rapid protein denaturation and severe irritation.

  • H336 (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of aerosolized dust or volatile degradation products can cross the blood-brain barrier. This induces central nervous system (CNS) depression, which clinically manifests as drowsiness, dizziness, or a loss of coordination [1].

Core Personal Protective Equipment (PPE) Matrix

To neutralize these specific exposure pathways, your PPE must act as an integrated barrier system. The following matrix outlines the required equipment and the mechanistic rationale for each choice [3]:

PPE CategorySpecification / StandardMechanistic Rationale
Eye Protection Tight-fitting safety goggles (EN 166 or ANSI Z87.1)Provides a continuous seal around the eyes, preventing aerosolized micro-particulates or accidental solvent splashes from contacting the ocular mucosa (mitigates H319).
Hand Protection Nitrile rubber gloves (EN 374, minimum 0.11 mm thickness)Delivers an impermeable chemical barrier against lipophilic ester penetration (mitigates H315).
Body Protection Flame-resistant, 100% cotton lab coatPrevents the dermal accumulation of chemical dust and provides a physical standoff distance in the event of a localized spill.
Respiratory Protection N95/FFP2 particulate respirator (NIOSH/EN 149)Required only if handling occurs outside a primary engineering control to prevent the inhalation of CNS-depressing dust (mitigates H336).

Operational Workflow & Handling Protocol

To ensure a self-validating safety loop during experimental execution, follow this step-by-step methodology:

Step 1: Engineering Control Verification Conduct all transfers, weighing, and reactions inside a certified chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm). The fume hood acts as your primary defense against the inhalation hazards associated with H336 [2].

Step 2: PPE Donning & Fail-Safe Preparation Equip your lab coat, safety goggles, and double-layer your nitrile gloves. Double-gloving provides a critical fail-safe: if the outer glove becomes contaminated during weighing, it can be safely doffed without exposing your bare skin to the chemical [3].

Step 3: Static-Free Material Transfer Triazole derivatives can accumulate static charge during transit, leading to the sudden aerosolization of fine powders when the container is opened. Use an anti-static U-shaped spatula to weigh the solid. Open the primary container slowly to allow any internal pressure or settled dust to equilibrate within the draft of the fume hood.

Step 4: Immediate Decontamination After the transfer is complete, immediately wipe down the analytical balance and surrounding surfaces with a damp, disposable laboratory wipe. The moisture binds any residual micro-particulates, preventing them from becoming airborne when the fume hood sash is adjusted.

Spill Response & Chemical Disposal Plan

Improper disposal of triazole derivatives can lead to environmental persistence and hazardous downstream reactions. Execute the following protocol for containment and disposal [2, 5]:

Step 1: Spill Containment (Anti-Aerosolization) In the event of a solid spill, do not dry sweep . Dry sweeping generates hazardous dust clouds. Instead, dampen the spill area slightly with water or a high-flashpoint solvent to bind the powder into a manageable paste [5].

Step 2: Physical Collection Use a non-sparking scoop to collect the dampened material. Place the collected waste into a sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene).

Step 3: Waste Segregation Label the container clearly with the chemical name, CAS number (106535-31-3), and the specific hazard warnings (Irritant, CNS Depressant). Never mix triazole waste with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as they can react exothermically and potentially ignite [4, 5].

Step 4: Final Incineration Protocol The validated, environmentally sound method for triazole derivative disposal is high-temperature incineration. Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The standard procedure involves dissolving the material in a combustible solvent and processing it in a licensed chemical incinerator equipped with an afterburner and alkaline scrubber [2].

Operational Workflow Visualization

Workflow A Handling Request: Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate BB BB A->BB B Hazard Assessment: H315 (Skin), H319 (Eye), H336 (CNS) C Primary Engineering Control: Chemical Fume Hood D Eye Protection: ANSI Z87.1 / EN 166 Goggles C->D E Skin Protection: EN 374 Nitrile Gloves & Lab Coat C->E F Safe Experimental Execution D->F E->F G Waste Segregation: Combustible Solvent Incineration F->G BB->C

Safety & Operational Workflow for Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate Handling.

References

  • NextSDS. "ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate — Chemical Substance Information." NextSDS Database.[Link]

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